2-Aminonicotinohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-4(6(11)10-8)2-1-3-9-5/h1-3H,8H2,(H2,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGDDUFZBEHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277643 | |
| Record name | 2-Aminonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-31-1 | |
| Record name | 5327-31-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Aminonicotinohydrazides
Disclaimer: Extensive searches for "2-Aminonicotinohydrazide" with the specific CAS number 35639-95-5 have yielded no publicly available data regarding its physicochemical properties, synthesis, biological activity, or experimental protocols. Therefore, this guide provides a comprehensive overview of the broader class of aminonicotinohydrazides and related nicotinohydrazide derivatives, drawing upon research on analogous compounds. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this class of molecules.
Introduction to Aminonicotinohydrazides
Aminonicotinohydrazides are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with both an amino group and a hydrazide functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of multiple reactive sites—the amino group, the hydrazide moiety, and the pyridine ring—allows for a wide range of chemical modifications, making this scaffold a versatile platform for the development of novel therapeutic agents.
Derivatives of nicotinohydrazide have demonstrated a spectrum of pharmacological activities, including antitubercular, antimicrobial, and anticancer properties. The hydrazide group, in particular, is a key pharmacophore in several established drugs, most notably isoniazid, a first-line antituberculosis medication.
Physicochemical Properties of Nicotinohydrazide Analogs
While specific data for this compound is unavailable, the following table summarizes the general physicochemical properties of related nicotinohydrazide and aminonicotinic acid derivatives to provide a comparative reference.
| Property | Nicotinohydrazide (CAS 553-53-7) | Isonicotinohydrazide (Isoniazid, CAS 54-85-3) | 2-Aminonicotinic Acid (CAS 5345-47-1) | 6-Aminonicotinic Acid (CAS 3167-49-5) |
| Molecular Formula | C₆H₇N₃O | C₆H₇N₃O | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | 138.12 g/mol | 138.12 g/mol |
| Melting Point | 161-163 °C | 171-173 °C | 310-315 °C (dec.) | >300 °C |
| Boiling Point | Decomposes | Decomposes | Not available | ~373.6 °C (est.) |
| Solubility | Soluble in water and ethanol | Soluble in water, sparingly soluble in ethanol | Soluble in hot water, acids, and bases | Slightly soluble in water |
| pKa | Not available | 1.8, 3.5, 10.8 | 2.36 (est.) | Not available |
Synthesis and Purification
The synthesis of aminonicotinohydrazides typically involves a multi-step process starting from a substituted nicotinic acid or its ester.
Generalized Synthesis Workflow
A common synthetic route to obtaining nicotinohydrazide derivatives is through the hydrazinolysis of the corresponding nicotinic acid ester. To synthesize an aminonicotinohydrazide, the amino group can either be present on the starting material or introduced at a later stage.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: Synthesis of a Nicotinohydrazide Derivative
The following is a representative protocol for the synthesis of a nicotinohydrazide from its corresponding ethyl ester.
Materials:
-
Ethyl 2-aminonicotinate (1 equivalent)
-
Hydrazine hydrate (80% solution, 10 equivalents)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a solution of ethyl 2-aminonicotinate in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Collect the purified product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Purification Methods
Purification of hydrazone and hydrazide derivatives can be challenging due to their potential instability on silica gel.[1] Common purification techniques include:
-
Recrystallization: This is the most common and effective method for purifying solid hydrazide products.[2] Solvents such as ethanol, methanol, or mixtures with water are often employed.
-
Column Chromatography: If necessary, column chromatography can be performed. To prevent decomposition, a stationary phase treated with a base (e.g., basic alumina or silica gel with 1% triethylamine in the eluent) is recommended.[1]
-
Trituration: For oily products, trituration with a non-polar solvent like n-hexane or pentane in the cold can induce solidification and purification.
Biological Activity and Potential Mechanisms of Action
While the biological profile of this compound is unknown, its structural analogs have shown promising activity in several therapeutic areas.
Antitubercular Activity
Many hydrazide-containing compounds are potent antitubercular agents.[3][4][5] Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of tuberculosis treatment.[6]
Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[6] The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[6][7] It is plausible that novel aminonicotinohydrazides could share a similar mechanism of action.
Caption: Putative mechanism of action for antitubercular hydrazides.
Antimicrobial and Antifungal Activity
Derivatives of nicotinic acid and nicotinamide have been reported to possess broad-spectrum antibacterial and antifungal activities.[8][9][10] The introduction of an amino group and a hydrazide moiety could potentially enhance these properties.
Other Potential Activities
Research into related structures suggests potential applications as:
-
Anticancer agents: Some hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12]
-
Anti-inflammatory agents: The hydrazone scaffold is present in compounds with anti-inflammatory properties.
-
Enzyme inhibitors: The hydrazide group can act as a zinc-binding moiety, suggesting potential inhibitory activity against metalloenzymes.[13]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel aminonicotinohydrazides, a series of in vitro assays are typically performed.
Cytotoxicity Assay
This assay is crucial to determine the toxicity of the compound against mammalian cells and to establish a therapeutic window for its antimicrobial or anticancer effects.[12][14][15]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]
Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[17]
-
Test compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the appropriate broth.[16]
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[18]
Conclusion
While this compound (CAS 35639-95-5) remains an uncharacterized compound, the broader class of aminonicotinohydrazides represents a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of related nicotinohydrazide and aminopyridine derivatives, this class of compounds warrants further investigation, particularly in the areas of antitubercular and antimicrobial drug discovery. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate novel aminonicotinohydrazide derivatives. Future studies are needed to elucidate the structure-activity relationships within this compound class and to explore their full therapeutic potential.
References
- 1. reddit.com [reddit.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opentrons.com [opentrons.com]
- 13. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
Spectroscopic Profile of 2-Aminonicotinohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Aminonicotinohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from closely related analogs and established spectroscopic principles to present a predictive but comprehensive analysis. The information herein is intended to serve as a reference for the characterization and identification of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from analyses of similar structures, including nicotinic acid derivatives and other hydrazides.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Aromatic, C4) | ~ 8.0 - 8.2 | Doublet of Doublets | ~ 7.5, 1.8 |
| H (Aromatic, C5) | ~ 7.0 - 7.2 | Doublet of Doublets | ~ 7.5, 5.0 |
| H (Aromatic, C6) | ~ 6.6 - 6.8 | Doublet of Doublets | ~ 5.0, 1.8 |
| NH₂ (Amine) | ~ 5.0 - 6.0 | Broad Singlet | - |
| NH (Amide) | ~ 9.0 - 10.0 | Singlet | - |
| NH₂ (Hydrazide) | ~ 4.0 - 5.0 | Broad Singlet | - |
Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~ 165 - 175 |
| C2 (Aromatic, C-NH₂) | ~ 155 - 160 |
| C3 (Aromatic, C-C=O) | ~ 120 - 125 |
| C4 (Aromatic) | ~ 135 - 140 |
| C5 (Aromatic) | ~ 115 - 120 |
| C6 (Aromatic) | ~ 110 - 115 |
Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine & Hydrazide) | Stretching | 3400 - 3200 | Medium-Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Amide I) | Stretching | 1680 - 1650 | Strong |
| N-H (Amide II) | Bending | 1650 - 1600 | Medium |
| C=C, C=N (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong |
| C-N | Stretching | 1350 - 1200 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]+• | 152.07 | Molecular Ion |
| [M-NH₂]+ | 136.04 | Loss of amino group from hydrazide |
| [M-N₂H₃]+ | 121.04 | Loss of hydrazinyl group |
| [Py-C=O]+ | 106.02 | Nicotinoyl cation |
| [Py-NH₂]+ | 93.05 | 2-Aminopyridine fragment |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2] The spectral width should typically be 0-200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.[3] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common high-energy method that induces fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with less fragmentation.[5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Starting materials for 2-Aminonicotinohydrazide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-aminonicotinohydrazide, a valuable building block in medicinal chemistry and drug development. This document details the common starting materials, outlines a key synthetic pathway, and provides experimental protocols for the synthesis of a crucial intermediate.
Starting Materials for Synthesis
The synthesis of this compound typically commences from readily available pyridine derivatives. The most common and direct precursor is 2-aminonicotinic acid . An alternative starting material is 2-chloronicotinic acid , which can be converted to 2-aminonicotinic acid.
Synthetic Pathway Overview
A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from 2-aminonicotinic acid. This pathway is outlined below:
-
Esterification: The carboxylic acid group of 2-aminonicotinic acid is first converted to an ester, typically a methyl or ethyl ester. This step is crucial for activating the carbonyl group for the subsequent reaction.
-
Hydrazinolysis: The resulting 2-aminonicotinate ester is then treated with hydrazine hydrate to yield the final product, this compound.
This synthetic approach is favored due to its generally high yields and the relative accessibility of the starting materials.
Experimental Protocols
Synthesis of Methyl 2-Aminonicotinate
A reliable method for the synthesis of methyl 2-aminonicotinate from 2-aminonicotinic acid has been reported with high yield.[1]
Procedure:
-
Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL, 7.12 mol).
-
Cool the stirred suspension to 0 °C.
-
Slowly add concentrated sulfuric acid (96%, 144 mL, 2.69 mol) dropwise, maintaining the temperature at 0 °C.
-
Irradiate the reaction mixture in a microwave reactor with a power input of 300 W at 60 °C and atmospheric pressure for 1.5 hours.
-
After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.
-
Neutralize the mixture by adding solid sodium carbonate in batches until the pH is greater than 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated brine and deionized water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Evaporate the organic solvent to obtain methyl 2-aminopyridine-3-carboxylate.
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time | Yield | Purity |
| Methyl 2-aminonicotinate | 2-aminonicotinic acid | Methanol, Sulfuric acid | 1.5 hours | 93% | Analytical grade |
Synthesis of this compound from Methyl 2-Aminonicotinate
The conversion of a methyl ester to a hydrazide is a standard chemical transformation. While a specific protocol for methyl 2-aminonicotinate is not detailed in the provided search results, a general procedure involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol.
General Procedure (based on similar reactions):
-
Dissolve methyl 2-aminonicotinate in a suitable alcohol, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitoring by TLC).
-
Cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from 2-aminonicotinic acid.
Logical Relationship of Starting Materials
The choice of starting material dictates the initial steps of the synthesis. The following diagram shows the relationship between the primary and alternative starting materials.
References
Chemical structure and IUPAC name of 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Aminonicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. It further outlines a detailed experimental protocol for its synthesis and presents a summary of its potential biological activities, with a focus on its role as a versatile scaffold in drug discovery.
Chemical Structure and Nomenclature
This compound is a pyridine derivative characterized by an amino group at the 2-position and a hydrazide functional group at the 3-position of the pyridine ring.
Chemical Structure:
IUPAC Name: 2-aminopyridine-3-carbohydrazide
CAS Number: 5327-31-1
Molecular Formula: C₆H₈N₄O
Molecular Weight: 152.15 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of 2-aminopyridine-3-carbohydrazide and its parent compound, 2-aminopyridine, is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | 2-Aminopyridine-3-carbohydrazide | 2-Aminopyridine |
| Molecular Formula | C₆H₈N₄O | C₅H₆N₂ |
| Molecular Weight | 152.15 g/mol | 94.11 g/mol |
| Appearance | Solid | White to light yellow crystalline powder |
| Melting Point | Not explicitly available | 54-58 °C |
| Boiling Point | Not explicitly available | 204-210 °C |
| Solubility | Not explicitly available | Soluble in water, alcohol, benzene, ether |
| pKa | Not explicitly available | 6.82 (at 20°C) |
Table 1: Physicochemical properties of 2-aminopyridine-3-carbohydrazide and 2-aminopyridine.
Synthesis of this compound
The synthesis of 2-aminopyridine-3-carbohydrazide can be achieved through the hydrazinolysis of an ester precursor, typically methyl 2-aminonicotinate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the corresponding hydrazide.
Experimental Protocol: Synthesis of 2-aminopyridine-3-carbohydrazide
This protocol is based on general procedures for the synthesis of carbohydrazides from their corresponding esters.
Materials:
-
Methyl 2-aminonicotinate
-
Hydrazine hydrate (80-99%)
-
Ethanol or n-propanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 2-aminonicotinate in a suitable solvent such as ethanol or n-propanol.
-
Add an excess of hydrazine monohydrate to the solution. A typical molar ratio of hydrazine hydrate to the ester is 3:1 to 5:1.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product, 2-aminopyridine-3-carbohydrazide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the final 2-aminopyridine-3-carbohydrazide.
Characterization:
The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the N-H stretches of the amino and hydrazide groups, and the C=O stretch of the hydrazide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Logical Workflow for Synthesis and Characterization
Biological Activities and Potential Applications
While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, its structural motifs—the 2-aminopyridine core and the hydrazide group—are present in numerous biologically active molecules. This suggests that this compound is a valuable scaffold for the development of novel therapeutic agents.
Derivatives of 2-aminopyridine are known to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial Activity: The 2-aminopyridine scaffold is a key component in some antibacterial agents.
-
Anticancer Activity: Various derivatives have been investigated for their potential as anticancer drugs.
-
Enzyme Inhibition: The 2-aminopyridine moiety can interact with the active sites of various enzymes, making it a target for the design of enzyme inhibitors.
The hydrazide functional group is also a common feature in many pharmaceuticals, known for its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for biological activity.
Potential Signaling Pathway Involvement
Given the known activities of related compounds, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For instance, in the context of cancer, such compounds could potentially modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical signaling pathway that could be targeted by a novel inhibitor derived from this compound is depicted below.
Conclusion
This compound is a versatile chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the presence of two key pharmacophoric groups make it an attractive scaffold for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising molecule.
2-Aminonicotinohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Aminonicotinohydrazide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structural features, possessing both a reactive hydrazide moiety and a nucleophilic amino group on a pyridine core, make it an attractive starting material for the construction of diverse molecular architectures with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of key heterocyclic systems, including pyrazoles and triazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in organic synthesis and drug discovery programs.
Synthesis of this compound
The primary and most efficient method for the preparation of this compound involves the hydrazinolysis of ethyl 2-aminonicotinate. This straightforward reaction proceeds by heating the ester with hydrazine hydrate, typically in an alcoholic solvent.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A mixture of ethyl 2-aminonicotinate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol (200 mL) is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford this compound in good yield.
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Physical Appearance |
| Ethyl 2-aminonicotinate | Hydrazine hydrate | Ethanol | 6-8 | 85-95 | White to off-white solid |
This compound in the Synthesis of Pyrazoles
Pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[1][2][3][4] this compound serves as an excellent precursor for the synthesis of pyrazole-containing scaffolds, primarily through condensation reactions with 1,3-dicarbonyl compounds.
The reaction proceeds via an initial condensation of the hydrazide with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to furnish the pyrazole ring. The presence of the 2-amino-pyridyl substituent on the pyrazole core offers further opportunities for molecular diversification.
General Reaction Scheme for Pyrazole Synthesis:
Caption: Synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2-aminopyridin-3-yl)carbonyl-1H-pyrazole
To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), acetylacetone (1.1 mmol) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired pyrazole derivative.
| 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Acetylacetone | Acetic Acid | Glacial Acetic Acid | 4-6 | 80-90 |
| Ethyl Acetoacetate | Acetic Acid | Glacial Acetic Acid | 5-7 | 75-85 |
Spectral Data for a Representative Pyrazole Derivative:
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂), 1680 (C=O, amide), 1620 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 2.2-2.5 (2s, 6H, 2xCH₃), 6.0-6.2 (s, 1H, pyrazole-H), 6.5-8.0 (m, 3H, pyridine-H), 8.5 (br s, 2H, NH₂).
This compound in the Synthesis of Triazoles
Triazoles are another important class of heterocycles with diverse pharmacological applications, including antifungal and anticancer activities.[5][6][7][8] this compound can be effectively utilized for the synthesis of fused triazolo-pyridine systems. A common strategy involves the reaction with carbon disulfide in the presence of a base to form a mercapto-triazole intermediate, which can be further functionalized.
General Pathway for Triazolo[4,3-a]pyridine Synthesis:
Caption: Synthesis of triazolo[4,3-a]pyridines from this compound.
Experimental Protocol: Synthesis of a 3-Mercapto-[1][2][9]triazolo[4,3-a]pyridine Derivative
To a stirred solution of potassium hydroxide (1.1 mmol) in ethanol (20 mL), this compound (1 mmol) is added, followed by the dropwise addition of carbon disulfide (1.2 mmol). The mixture is stirred at room temperature for 12-16 hours. The resulting potassium dithiocarbazinate salt is then heated with hydrazine hydrate (2 mmol) at reflux for 8-10 hours. The reaction mixture is cooled, diluted with cold water, and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent.
| Reagents | Base | Solvent | Time (h) | Yield (%) |
| Carbon Disulfide, Hydrazine Hydrate | KOH | Ethanol | 20-26 | 70-80 |
Biological Significance and Drug Development Perspectives
Derivatives of pyrazoles and triazoles synthesized from this compound are of significant interest to drug development professionals due to their wide range of biological activities.
-
Antimicrobial Activity: Many pyrazole and triazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][3][9] The mechanism of action for triazole-based antifungals often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, a vital component of the fungal cell membrane.[7]
-
Antitumor Activity: Several pyrazole and triazole-based compounds have exhibited significant cytotoxic activity against various cancer cell lines.[5][6] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][10] For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5]
Potential Mechanism of Action for Anticancer Activity:
Caption: Potential mechanisms of anticancer activity for pyrazole and triazole derivatives.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The straightforward protocols for its use in the construction of pyrazole and triazole ring systems, coupled with the significant biological activities of these derivatives, underscore its importance in modern drug discovery and development. The information provided in this guide serves as a valuable resource for chemists and pharmacologists seeking to explore the synthetic utility and therapeutic potential of this remarkable scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
The Rising Therapeutic Profile of 2-Aminonicotinohydrazide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a prominent position due to their versatile biological activities. A particularly promising class of compounds is the 2-aminonicotinohydrazide derivatives. This technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanistic insights into these compounds, tailored for researchers and professionals in drug development.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically commences with the esterification of 2-aminonicotinic acid, followed by hydrazinolysis to yield the core this compound intermediate. This key intermediate serves as a versatile building block for the synthesis of a wide array of derivatives, most notably through the formation of Schiff bases by condensation with various aldehydes and ketones.
General Synthetic Pathway
2-Aminonicotinohydrazide: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminonicotinohydrazide is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring, an amino group, and a hydrazide moiety, provide a valuable scaffold for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide explores the synthesis, key biological roles, and experimental evaluation of this compound and its derivatives, offering a comprehensive resource for researchers in drug discovery and development.
While specific data for this compound itself is limited in publicly available literature, this guide draws upon extensive research on closely related hydrazide and nicotinic acid derivatives to provide a thorough overview of its potential in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 2-aminonicotinic acid.
Figure 1: General synthetic scheme for this compound.
Step 1: Esterification of 2-Aminonicotinic Acid
The first step involves the esterification of the carboxylic acid group of 2-aminonicotinic acid to form the corresponding methyl ester. This is typically achieved by reacting 2-aminonicotinic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Step 2: Hydrazinolysis of Methyl 2-aminonicotinate
The resulting methyl 2-aminonicotinate is then subjected to hydrazinolysis. This reaction involves treatment with hydrazine hydrate, which displaces the methoxy group of the ester to form the desired this compound.
Role in Medicinal Chemistry
The this compound scaffold serves as a versatile precursor for the synthesis of a wide range of derivatives, most notably Schiff bases and other hydrazones, which have demonstrated significant potential across various therapeutic areas.
Antimicrobial Activity
Hydrazone derivatives of various heterocyclic cores have been extensively studied for their antimicrobial properties. The mode of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes involved in microbial metabolic pathways.
Potential Mechanism of Antimicrobial Action:
An In-depth Technical Guide on the Discovery and History of 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and early derivatization of 2-Aminonicotinohydrazide. Primarily intended for researchers in medicinal chemistry and drug development, this document details the initial synthesis as reported in 1956, including a thorough experimental protocol and characterization data. The historical context of its development as a heterocyclic building block is explored, with a focus on its utility in the synthesis of fused pyrimidine ring systems. This guide serves as a foundational resource for understanding the chemistry and potential applications of this versatile molecule.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a hydrazide functional group. This unique arrangement of reactive sites makes it a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly those of medicinal interest. While the contemporary applications of this compound are varied, its origins lie in the mid-20th-century exploration of pyridine chemistry. This whitepaper delves into the initial discovery and documented synthesis of this compound, providing a detailed historical and technical account for researchers.
Discovery and Initial Synthesis
The first documented synthesis of this compound appears in a 1956 publication in the Journal of the Chemical Society by V. Oakes, R. Pascoe, and H. N. Rydon.[1] The primary focus of their work was the investigation of reactions leading to the formation of fused pyrimidine systems. This compound was synthesized as a key intermediate for these studies.
The synthesis originated from 2-chloronicotinic acid, which was esterified to methyl 2-chloronicotinate. Subsequent treatment with hydrazine hydrate in ethanol at reflux yielded 2-chloronicotinohydrazide. The crucial step of introducing the amino group was achieved by heating the 2-chloronicotinohydrazide with aqueous ammonia in a sealed tube. This nucleophilic aromatic substitution reaction replaced the chloro group with an amino group to afford this compound.
The motivation for its synthesis was to explore its utility as a precursor for pyrido[2,3-d]pyrimidine derivatives.[1] Specifically, the authors investigated the reaction of this compound with formimidamide acetate, which led to the formation of 3-aminopyrido[2,3-d]pyrimidin-4(3H)-one.[1] This early work established this compound as a viable scaffold for building more complex heterocyclic frameworks.
Physicochemical Properties and Characterization
The initial 1956 publication provides key physical and chemical data for this compound, which are summarized in the table below. This data is essential for the identification and quality control of the compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₄O | [1] |
| Melting Point | 165-166 °C | [1] |
| Appearance | Needles | [1] |
| Solubility | Soluble in hot water | [1] |
Experimental Protocols
The following are the detailed experimental procedures as described in the original 1956 publication for the synthesis of this compound and its precursor, 2-chloronicotinohydrazide.[1]
Synthesis of 2-Chloronicotinohydrazide
A solution of methyl 2-chloronicotinate (10 g) in ethanol (100 ml) was treated with hydrazine hydrate (10 ml) and the mixture was heated under reflux for 2 hours. Upon cooling, the crystalline 2-chloronicotinohydrazide separated and was recrystallized from ethanol.
-
Yield: 8.8 g
-
Melting Point: 168 °C
-
Appearance: Needles
Synthesis of this compound
A suspension of 2-chloronicotinohydrazide (1 g) in saturated aqueous ammonia (d 0.88; 20 ml) was heated in a sealed tube at 160 °C for 8 hours. The resulting pale brown solution was evaporated to dryness under reduced pressure. The residue was then crystallized from a small amount of hot water.
-
Yield: 0.6 g
-
Melting Point: 165-166 °C
-
Appearance: Needles
Early Chemical Transformations and Applications
The primary application of this compound in its early history was as a building block for the synthesis of bicyclic heterocyclic compounds. The 1956 paper by Oakes, Pascoe, and Rydon highlights its reaction with formimidamide acetate to yield a pyridopyrimidine derivative.[1]
This transformation demonstrated the utility of the vicinal amino and hydrazide groups in facilitating ring-closure reactions, a fundamental strategy in heterocyclic chemistry.
Logical Workflow of Synthesis
The synthesis of this compound follows a clear, multi-step pathway starting from 2-chloronicotinic acid. The logical progression is outlined in the diagram below.
Conclusion
The discovery of this compound in the mid-20th century was a direct result of systematic investigations into the synthesis of novel heterocyclic systems. The foundational work by Oakes, Pascoe, and Rydon not only provided the first synthesis of this compound but also demonstrated its potential as a versatile precursor for more complex molecules. This technical guide, by consolidating the original synthesis and characterization data, aims to provide modern researchers with a solid understanding of the origins and fundamental chemistry of this compound, thereby facilitating its continued application in contemporary drug discovery and development.
References
Physical and chemical properties of 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 2-Aminonicotinohydrazide. Due to limited publicly available experimental data for this specific compound, this guide leverages information from structurally related molecules, such as 2-aminonicotinic acid and various hydrazone derivatives, to provide well-founded estimations and proposed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and potential therapeutic applications.
Introduction
This compound is a heterocyclic compound incorporating a pyridine ring, an amino group, and a hydrazide functional group. This unique combination of moieties suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide group, in particular, is of significant interest, as it is a common feature in many biologically active molecules. Hydrazones, which can be readily synthesized from hydrazides, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
This guide summarizes the known and predicted physicochemical properties of this compound, outlines a proposed synthetic route and analytical characterization methods, and discusses its potential biological significance based on analogous compounds.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the known properties of its precursor, 2-aminonicotinic acid, and provides estimated values for this compound.
| Property | 2-Aminonicotinic Acid | This compound (Estimated) |
| CAS Number | 5345-47-1[1] | Not available |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₈N₄O |
| Molecular Weight | 138.12 g/mol | 152.16 g/mol |
| Melting Point | 295-297 °C (decomposes)[1] | Data not available; likely a high-melting solid |
| Boiling Point | 253.51 °C (rough estimate)[1] | Data not available |
| Solubility | Soluble in DMSO[1] | Expected to be soluble in polar organic solvents like DMSO and DMF. Aqueous solubility is likely pH-dependent.[2] |
| pKa | 2.94 ± 0.10 (Predicted)[1] | Data not available; the presence of the basic hydrazide and amino groups suggests it will have multiple pKa values. |
Synthesis and Characterization
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the hydrazinolysis of an activated derivative of 2-aminonicotinic acid. A common and effective method is the conversion of the carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate.
Experimental Protocol:
-
Esterification of 2-Aminonicotinic Acid:
-
Suspend 2-aminonicotinic acid (1 equivalent) in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-aminonicotinate.
-
-
Hydrazinolysis of Methyl 2-Aminonicotinate:
-
Dissolve the methyl 2-aminonicotinate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amino (-NH₂) and hydrazide (-NHNH₂) protons. The chemical shifts and splitting patterns will be indicative of their electronic environment and coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the pyridine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the various functional groups present:
-
N-H stretching vibrations for the amino and hydrazide groups (typically in the range of 3200-3400 cm⁻¹).
-
C=O stretching vibration for the hydrazide carbonyl group (around 1640-1680 cm⁻¹).
-
C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
N-H bending vibrations (around 1600 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, the broader class of hydrazone derivatives has shown significant therapeutic potential. Hydrazones are known to interact with various biological targets, and their activity is often dependent on the nature of the substituents.
Potential Areas of Investigation:
-
Antimicrobial Activity: Many hydrazone derivatives exhibit antibacterial and antifungal properties.[3]
-
Anticancer Activity: Certain hydrazones have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in a number of compounds with anti-inflammatory and analgesic effects.[3]
-
Anticonvulsant Activity: Some hydrazone derivatives have been investigated for their potential in treating neurological disorders.[3]
The biological activity of these compounds is often attributed to their ability to chelate metal ions, interact with enzymes, or interfere with cellular signaling pathways. The specific mechanism of action would need to be elucidated through dedicated biological assays.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and a roadmap for its analytical characterization. The discussion of potential biological activities, based on the broader class of hydrazones, highlights promising avenues for future research. It is hoped that this guide will stimulate further investigation into the properties and applications of this versatile molecule.
References
Potential Therapeutic Applications of 2-Aminonicotinohydrazide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the therapeutic applications of 2-aminonicotinohydrazide is limited in publicly available research. This guide provides an in-depth overview of the therapeutic potential of the broader class of nicotinohydrazide derivatives, which share a common structural scaffold and exhibit significant biological activities. The information presented herein is intended to serve as a foundation for future research and development endeavors centered on this compound and its analogues.
Introduction
Hydrazide-hydrazone derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound, a heterocyclic hydrazide, represents a promising scaffold for the development of novel therapeutic agents. Its structure, featuring a pyridine ring, an amino group, and a hydrazide moiety, offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities. This technical guide summarizes the current understanding of the therapeutic potential of this compound derivatives, with a focus on their antimicrobial and anticancer applications. It provides a compilation of quantitative biological data, detailed experimental protocols, and visual representations of synthetic and experimental workflows, as well as putative mechanisms of action.
Synthesis of this compound Derivatives
The primary route for synthesizing therapeutically relevant derivatives of this compound involves the condensation of the parent hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones). This reaction is typically straightforward and can be efficiently catalyzed by acids.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of N'-substituted-2-aminonicotinohydrazide (Schiff Base)
This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and a selected aldehyde or ketone.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: Dissolve 1 mmol of this compound in 25 mL of ethanol in a reaction flask.
-
Addition of Carbonyl Compound: To the solution, add 1 mmol of the selected aldehyde or ketone.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux with constant stirring for a period of 3 to 4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid Schiff base product will typically precipitate out of the solution. Collect the solid by filtration.
-
Purification: For further purification, recrystallize the product from a suitable solvent, such as ethanol.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as FT-IR, NMR, and mass spectrometry.
Therapeutic Applications
Derivatives of nicotinic acid hydrazide have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Potential Mechanisms of Antimicrobial Action:
-
Inhibition of Mycolic Acid Synthesis: Similar to the well-known antitubercular drug isoniazid, nicotinohydrazide derivatives may inhibit the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. This is a key target for anti-tuberculosis drug development.
-
DNA Gyrase Inhibition: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.
-
Enzyme Inhibition: The hydrazone moiety can chelate metal ions that are crucial for the catalytic activity of various microbial enzymes.
Quantitative Data: Antimicrobial Activity of Nicotinohydrazide Derivatives
| Compound Type | Test Organism | Activity | MIC (µg/mL) | Reference |
| Isatin Hydrazides | Mycobacterium tuberculosis | Antimycobacterial | 6.25 - 12.5 | [1] |
| Schiff Bases of Nicotinic Hydrazide | Staphylococcus aureus | Antibacterial | 40 | [2] |
| Schiff Bases of Nicotinic Hydrazide | Escherichia coli | Antibacterial | 80 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
References
Structure-Activity Relationship of 2-Aminonicotinohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminonicotinohydrazide derivatives, a promising class of compounds exhibiting a range of biological activities. This document delves into their antifungal and anticancer properties, presenting key quantitative data, detailed experimental protocols, and visual representations of structure-activity trends and experimental workflows to support further research and development in this area.
Core Structure and Therapeutic Potential
The this compound scaffold is a versatile heterocyclic structure that has attracted significant attention in medicinal chemistry. It combines the features of a pyridine ring, an amino group, and a hydrazide moiety, providing multiple points for chemical modification to modulate biological activity. Derivatives of this core have demonstrated potent antifungal and anticancer activities, making them valuable lead compounds for the development of novel therapeutic agents.
Antifungal Activity of this compound Derivatives
Derivatives of the closely related nicotinohydrazide and other hydrazide-containing compounds have shown significant promise as antifungal agents. The structure-activity relationship studies reveal that modifications at various positions of the core structure can significantly impact their efficacy against a range of fungal pathogens.
Quantitative Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values of representative hydrazide derivatives against various fungal strains.
| Compound ID | R Group (Substitution on Hydrazide) | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| J15 | 2-chloronicotinohydrazide derivative | Rhizoctonia solani | - | 0.13 | |
| C4 | L-perillaldehyde hydrazide derivative | Rhizoctonia solani | - | 0.260 | [1] |
| C4 | L-perillaldehyde hydrazide derivative | Fusarium graminearum | - | 0.480 | [1] |
| C4 | L-perillaldehyde hydrazide derivative | Sclerotinia sclerotiorum | - | 0.240 | [1] |
| C4 | L-perillaldehyde hydrazide derivative | Valsa mali | - | 0.512 | [1] |
| Various | N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | Candida spp. | 0.0156 - >2 | - | [2] |
| 6 | Pyridine carbohydrazide derivative | Candida spp. (MDR) | 16 - 24 | - | [3] |
Structure-Activity Relationship Summary for Antifungal Activity
The antifungal activity of this compound and related hydrazide derivatives is influenced by the nature of the substituents on the hydrazide nitrogen and the pyridine ring.
Caption: Key structural modifications influencing the antifungal activity of this compound derivatives.
Anticancer Activity of this compound Derivatives
The this compound scaffold has also been explored for its potential as an anticancer agent. Derivatives have shown cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of representative hydrazide derivatives against different cancer cell lines.
| Compound ID | R Group (Substitution on Hydrazide) | Cancer Cell Line | IC50 (µM) | Reference |
| D-1 | N-(4-acetylphenyl)nicotinamide derivative | HCT-116 | 3.08 | [4] |
| D-1 | N-(4-acetylphenyl)nicotinamide derivative | HepG-2 | 4.09 | [4] |
| 3 | Guanylhydrazone tetrahydropyran derivative | K562 | Potent | [5] |
| 8 | Nicotinamide derivative | HCT-116 | 5.4 | [6] |
| 8 | Nicotinamide derivative | HepG2 | 7.1 | [6] |
| 12 | 1,2,4-Triazinone derivative | HCT-116 | Significant Inhibition | [7] |
| 18 | 1,2,4-Triazinone derivative | HCT-116 | Significant Inhibition | [7] |
| 24 | 2-Aminopyrimidine derivative | Various | Superior to standard | [8] |
Structure-Activity Relationship Summary for Anticancer Activity
The anticancer potency of these derivatives is largely dependent on the nature of the substituents introduced, which can influence their interaction with biological targets.
Caption: General SAR trends for the anticancer activity of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process starting from 2-aminonicotinic acid.
Caption: A typical synthetic route for preparing this compound derivatives.
Step-by-Step Protocol:
-
Esterification of 2-Aminonicotinic Acid:
-
Suspend 2-aminonicotinic acid in an excess of an appropriate alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the ester with a suitable organic solvent.
-
Purify the resulting ester by column chromatography or recrystallization.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the purified 2-aminonicotinate ester in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the this compound to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Condensation with Aldehydes or Ketones:
-
Dissolve the this compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Reflux the mixture for several hours.
-
Upon cooling, the N'-substituted this compound derivative will precipitate.
-
Collect the product by filtration and recrystallize from a suitable solvent.
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Protocol:
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This technical guide has provided an in-depth overview of the structure-activity relationships of this compound derivatives as potential antifungal and anticancer agents. The presented quantitative data, SAR summaries, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The versatility of the this compound scaffold, coupled with the insights from SAR studies, provides a strong foundation for the design and synthesis of new, more potent, and selective therapeutic agents. Further optimization of this promising class of compounds is warranted to explore their full therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of novel substituted monohydrazides as potent antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Schiff bases derived from 2-aminonicotinohydrazide. The protocols outlined below are based on established methods for the synthesis of related hydrazide-based Schiff bases and can be adapted for this specific scaffold.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1] The synthesis of Schiff bases from this compound is of particular interest in medicinal chemistry due to the combined pharmacophoric features of the pyridine ring, the hydrazone linkage, and the additional amino group. These features offer potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant effects. The imine group is believed to be critical to their biological activities.[2]
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound typically involves a condensation reaction with various aromatic or heteroaromatic aldehydes or ketones. The reaction is generally carried out in a suitable solvent, often with the addition of a catalytic amount of acid.
General Synthetic Scheme
The reaction proceeds via a nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine bond.
References
Application Notes and Protocols: 2-Aminonicotinohydrazide in the Synthesis of Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of hydrazones derived from 2-aminonicotinohydrazide and their potential applications, particularly in the fields of antimicrobial and anticancer research. While specific data for this compound-derived hydrazones is limited in the current literature, this document extrapolates from established methodologies and data for structurally similar compounds to provide a practical guide.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are readily synthesized through the condensation of hydrazides with aldehydes or ketones. The resulting hydrazone derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the azomethine (-N=CH-) group is considered crucial for their biological effects.[1][2] this compound, a derivative of nicotinic acid, presents an interesting scaffold for the synthesis of novel hydrazones with potentially enhanced biological activities. The presence of the amino group on the pyridine ring offers a site for further structural modifications, potentially leading to compounds with improved potency and selectivity.
Synthesis of this compound Hydrazones
The synthesis of hydrazones from this compound generally follows a straightforward condensation reaction with a suitable aldehyde or ketone. This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a weak acid, like glacial acetic acid.[3][4]
General Synthetic Workflow
Caption: General workflow for the synthesis of hydrazones from this compound.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Hydrazone
This protocol is a generalized procedure based on common methods for hydrazone synthesis.[3][4][5]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired aldehyde or ketone.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The hydrazone product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product in a desiccator or under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).
Potential Biological Activities and Data
Antimicrobial Activity
Hydrazones have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6][7][8][9][10]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone Derivatives against Bacterial Strains
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazones | S. aureus | 1.95 - 7.81 | [6] |
| Isonicotinic acid hydrazones | S. epidermidis | 1.95 - 7.81 | [6] |
| Isonicotinic acid hydrazones | B. subtilis | 1.95 - 7.81 | [6] |
| Pyrimidine derivatives | E. coli | 12.5 | [6] |
| Pyrimidine derivatives | S. aureus | 6.25 | [6] |
| 1,2,3-Thiadiazole derivatives | Staphylococcus spp. | 1.95 | [10] |
| 5-Nitrofuran-2-carboxylic acid hydrazones | S. epidermidis | 0.48 - 15.62 | [10] |
Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives
Note: While not hydrazones, these compounds are structurally related and provide insight into the potential of the 2-aminonicotinamide scaffold.
| Compound | Test Organism | MIC80 (µg/mL) | Reference |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | C. albicans | 0.0313 | [11] |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | C. albicans | 0.0313 | [11] |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [11] |
Anticancer Activity
Numerous hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[12][13][14]
Table 3: IC50 Values of Selected Hydrazone Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrrole-containing hydrazone | PC-3 (Prostate) | 1.32 | [12] |
| Pyrrole-containing hydrazone | MCF-7 (Breast) | 2.99 | [12] |
| Pyrrole-containing hydrazone | HT-29 (Colon) | 1.71 | [12] |
| Acetyl hydrazone derivatives | A549, HCT11b, HepG2, PC-9, A375 | 4 - 17 | [1] |
| Aryl hydrazone derivatives | MDA-MB-231, MCF-7 (Breast) | 0.0067 | [1] |
| Thiazolohydrazides | Prostate cancer | - | [1] |
| Quinoline-based hydrazide | SH-SY5Y, Kelly (Neuroblastoma) | Micromolar potency | [13] |
Potential Mechanisms of Action
The biological activity of hydrazones can be attributed to various mechanisms. In the context of antimicrobial activity, some hydrazones are known to inhibit essential bacterial enzymes like DNA gyrase. For their anticancer effects, proposed mechanisms include the induction of apoptosis and cell cycle arrest.[12][13] For antifungal activity, derivatives of the related 2-aminonicotinamide scaffold have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the fungal cell wall integrity.[11]
Postulated Anticancer Signaling Pathway
Caption: Postulated mechanism of anticancer activity via apoptosis induction and cell cycle arrest.
Postulated Antifungal Signaling Pathway
Caption: Postulated mechanism of antifungal activity via inhibition of GPI anchor biosynthesis.
Conclusion
This compound serves as a promising starting material for the synthesis of novel hydrazone derivatives with potential applications in drug discovery. The straightforward synthesis allows for the creation of diverse chemical libraries for biological screening. Based on the activity of structurally related compounds, these novel hydrazones are anticipated to exhibit significant antimicrobial and anticancer properties. Further research is warranted to synthesize and evaluate a range of this compound-derived hydrazones to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alcrut.com [alcrut.com]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceuticals | Special Issue : Advances in Hydrazone Compounds with Anticancer Activity [mdpi.com]
Application Notes and Protocols for Condensation Reactions with 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for condensation reactions involving 2-aminonicotinohydrazide, primarily focusing on the synthesis of Schiff bases. The resulting N-acylhydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.
Introduction
This compound is a versatile precursor in organic synthesis. Its structure, featuring a primary amine on the pyridine ring and a hydrazide functional group, allows for various chemical modifications. Condensation reactions, particularly with aldehydes and ketones, are a common strategy to synthesize Schiff bases (N-acylhydrazones). This reaction involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage. The resulting compounds have shown promise as potent therapeutic agents.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and various aromatic aldehydes. These are based on established methods for analogous hydrazides.[1][2][3]
General Protocol for Schiff Base Synthesis
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst) or other suitable catalysts like lemon juice[2]
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.[1]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified crystals and determine the yield and melting point. Characterize the compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]
Data Presentation
The following tables summarize typical reaction conditions and biological activities for Schiff bases derived from hydrazides analogous to this compound. This data provides a reference for expected outcomes.
Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis
| Hydrazide Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Nicotinic Hydrazide | Various Aldehydes | Ethanol | Glacial Acetic Acid | 12 | - | [1] |
| Nicotinic Acid Hydrazide | Various Aldehydes | Ethanol | Lemon Juice | 0.25 | Moderate to Good | [2] |
| 2-Aminobenzothiazole | o-Vanillin | Ethanol | NaOH | 4 | 72.88 | [3] |
Table 2: Antimicrobial Activity of Analogous Schiff Bases (MIC values in µg/mL)
| Compound Type | Staphylococcus aureus | Escherichia coli | Reference |
| Nicotinic Hydrazide Derivatives (C-2, C-4, C-5) | 40 | 80 | [1] |
| 2-Aminothiazole Schiff Bases (Nitro-substituted) | - | - | [5] |
Mandatory Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of Schiff bases from this compound.
Potential Signaling Pathway Inhibition
Derivatives of nicotinohydrazide have been investigated for their anticancer properties. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: A diagram showing the potential points of inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Applications and Future Directions
The Schiff bases derived from this compound are valuable scaffolds in drug discovery. Their biological activities are often attributed to the presence of the azomethine group, which can be crucial for binding to biological targets.
-
Antimicrobial Agents: These compounds have shown activity against a range of bacteria. Further studies could focus on elucidating their precise mechanism of action, which may involve the inhibition of essential enzymes or disruption of the bacterial cell wall.[1]
-
Anticancer Agents: The potential for these derivatives to inhibit signaling pathways like PI3K/AKT/mTOR makes them attractive candidates for further development as anticancer drugs.[6] Structure-activity relationship (SAR) studies can help in designing more potent and selective inhibitors.
-
Coordination Chemistry: The Schiff base ligands can form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the ligands alone and are a promising area for future research.[3][7]
For professionals in drug development, these protocols provide a solid foundation for the synthesis and exploration of a promising class of bioactive molecules. Further optimization of reaction conditions and in-depth biological evaluation are critical next steps in harnessing the full therapeutic potential of this compound derivatives.
References
- 1. pjps.pk [pjps.pk]
- 2. scispace.com [scispace.com]
- 3. medmedchem.com [medmedchem.com]
- 4. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
Applications of 2-Aminonicotinohydrazide in the Development of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-aminonicotinohydrazide as a scaffold for creating novel antimicrobial agents. The focus is on the synthesis of its derivatives, particularly Schiff bases, and the evaluation of their antimicrobial efficacy.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring, a hydrazide moiety, and an amino group, offers multiple reactive sites for chemical modification. This allows for the creation of a diverse library of derivatives, particularly Schiff bases (hydrazones), which have demonstrated significant potential as antimicrobial agents. The formation of an azomethine group (–C=N–) in Schiff bases is often associated with enhanced biological activity.
Application Notes
Derivatives of this compound, especially its Schiff bases, are promising candidates for the development of new antimicrobial drugs. The rationale behind their application lies in the structural features that can be tailored to improve efficacy against a range of microbial pathogens.
Key Structural Features and Antimicrobial Activity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, which can be crucial for interaction with biological targets.
-
Hydrazide Moiety (-CO-NH-NH2): This functional group is a key building block for the synthesis of various heterocyclic compounds and Schiff bases. The hydrazone linkage (-CO-NH-N=CH-) formed is often implicated in the antimicrobial mechanism.
-
Amino Group (-NH2): The amino group at the 2-position of the pyridine ring can influence the electronic properties of the molecule and can also be a site for further derivatization.
-
Aromatic Substituents: The introduction of different aromatic aldehydes in the synthesis of Schiff bases allows for the modulation of lipophilicity and steric factors, which can significantly impact antimicrobial potency. For instance, the presence of electron-withdrawing or electron-donating groups on the aldehyde ring can alter the biological activity of the resulting Schiff base.
The primary application of these derivatives is in the screening for antibacterial and antifungal activities. The data presented below summarizes the antimicrobial efficacy of closely related nicotinohydrazide Schiff bases, which serve as a strong indicator of the potential of this compound derivatives.
Data Presentation: Antimicrobial Activity of Nicotinohydrazide Schiff Bases
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized nicotinohydrazide Schiff bases against Gram-positive and Gram-negative bacteria. The data is based on studies of structurally similar compounds and provides a benchmark for the expected activity of this compound derivatives.[1]
| Compound ID | Substituent on Aldehyde | Test Organism | MIC₅₀ (µg/mL)[1] |
| C-1 | 4-Hydroxy | Staphylococcus aureus | 80 |
| Escherichia coli | >80 | ||
| C-2 | 4-Nitro | Staphylococcus aureus | 40 |
| Escherichia coli | 80 | ||
| C-3 | 2-Chloro | Staphylococcus aureus | 80 |
| Escherichia coli | >80 | ||
| C-4 | 4-(Dimethylamino) | Staphylococcus aureus | 40 |
| Escherichia coli | 80 | ||
| C-5 | 2,4-Dichloro | Staphylococcus aureus | 40 |
| Escherichia coli | 80 | ||
| Ciprofloxacin | (Standard) | Staphylococcus aureus | <40 |
| Escherichia coli | <40 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their antimicrobial activity.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 2-aminonicotinic acid.
Step 1: Esterification of 2-Aminonicotinic Acid
-
To a solution of 2-aminonicotinic acid (1 mole) in absolute ethanol (200 mL), add concentrated sulfuric acid (5 mL) dropwise with constant stirring in an ice bath.
-
Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
The precipitated ethyl 2-aminonicotinate is filtered, washed with cold water, and dried.
-
Recrystallize the product from ethanol to obtain pure ethyl 2-aminonicotinate.
Step 2: Hydrazinolysis of Ethyl 2-Aminonicotinate
-
Dissolve ethyl 2-aminonicotinate (1 mole) in ethanol (150 mL).
-
Add hydrazine hydrate (1.5 moles) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield pure this compound.
Protocol 2: Synthesis of this compound Schiff Bases (Hydrazones)
This protocol outlines the general procedure for the condensation reaction between this compound and various aromatic aldehydes.
-
Dissolve this compound (0.01 mole) in ethanol (20 mL).
-
To this solution, add the respective aromatic aldehyde (0.01 mole).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture in an ice bath to facilitate the precipitation of the Schiff base.
-
Filter the solid product, wash with cold ethanol, and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
1. Preparation of Materials:
- Synthesized compounds (stock solutions prepared in DMSO).
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
- Mueller-Hinton Broth (MHB).
- Sterile 96-well microtiter plates.
- Standard antibiotic (e.g., Ciprofloxacin) as a positive control.
- DMSO as a negative control.
2. Inoculum Preparation:
- Culture the bacterial strains in MHB overnight at 37°C.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
- Add 100 µL of the stock solution of the test compound (e.g., at 2x the highest desired concentration) to the first well of a row.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
- Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compounds and bacteria.
- Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and DMSO), and a growth control (wells with only bacteria and broth).
4. Incubation and Reading:
- Incubate the microtiter plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
The following diagrams illustrate the key workflows and a potential signaling pathway for the antimicrobial action of this compound derivatives.
Caption: Workflow for the synthesis of this compound Schiff base derivatives.
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
Caption: Putative mechanism of action for this compound antimicrobial agents.
References
Application Notes and Protocols: Synthesis of Anticancer Compounds from 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential anticancer compounds derived from 2-aminonicotinohydrazide. The focus is on the formation of hydrazone derivatives, a class of compounds that has demonstrated significant potential in anticancer research. While direct studies on this compound are limited, the protocols and data presented are based on the well-established chemistry of the closely related nicotinohydrazide and isonicotinohydrazide scaffolds.
Introduction
Nicotinic acid (a form of vitamin B3) and its derivatives are pivotal scaffolds in medicinal chemistry.[1][2] Hydrazide-hydrazone derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The synthesis of novel anticancer agents from nicotinic acid hydrazides offers a promising avenue for drug discovery, aiming to develop compounds with enhanced efficacy and selectivity against cancer cells.[1][5] This document outlines the synthesis of such compounds, presents their biological activity data, and details the experimental protocols for their evaluation.
Synthesis of Anticancer Hydrazone Derivatives
The primary synthetic route involves a two-step process: the formation of this compound from a corresponding ester, followed by the condensation with various aromatic or heteroaromatic aldehydes and ketones to yield the final hydrazone derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from an ester of 2-aminonicotinic acid.
Materials:
-
Ethyl 2-aminonicotinate (or other suitable ester)
-
Hydrazine hydrate (80% or higher)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-aminonicotinate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: General Synthesis of this compound-Based Hydrazones
This protocol details the condensation reaction between this compound and an aldehyde or ketone to form the corresponding hydrazone.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde/ketone (1 equivalent)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 4-8 hours, with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If necessary, concentrate the solution by removing the solvent under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone derivative.
-
Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various nicotinohydrazide and isonicotinohydrazide derivatives against several human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
Table 1: Cytotoxicity of Nicotinohydrazone Metal Complexes [3]
| Compound | Cancer Cell Line | IC₅₀ (µmol/L) |
| [Mn(penh)₂] | A549 (Lung) | 12.3 |
| BGC823 (Gastric) | 10.2 | |
| Eca109 (Esophageal) | 11.5 | |
| [Co(penh)₂] | A549 (Lung) | 11.8 |
| BGC823 (Gastric) | 9.8 | |
| Eca109 (Esophageal) | 10.7 | |
| [Cu(penh)₂] | A549 (Lung) | 9.5 |
| BGC823 (Gastric) | 8.1 | |
| Eca109 (Esophageal) | 8.9 | |
| [Cd(penh)₂] | A549 (Lung) | 13.1 |
| BGC823 (Gastric) | 11.3 | |
| Eca109 (Esophageal) | 12.4 |
penh = (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide
Table 2: Cytotoxicity of Isonicotinohydrazide Derivatives [6]
| Compound ID | HCT-116 (Colon) IC₅₀ (µg/mL) | OVCAR-8 (Ovarian) IC₅₀ (µg/mL) | HL-60 (Leukemia) IC₅₀ (µg/mL) | SF-295 (Glioblastoma) IC₅₀ (µg/mL) |
| 15 | 1.95 | 2.11 | 0.61 | 1.83 |
| 18 | 2.34 | 2.56 | 0.89 | 2.01 |
| 31 | 2.89 | 3.01 | 1.12 | 3.36 |
| Doxorubicin | 0.49 | 0.53 | 0.04 | 0.61 |
Table 3: Cytotoxicity of Hydrazide-Hydrazone Derivatives [7]
| Compound ID | PC-3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) |
| 3h | 1.32 | 2.99 | 1.71 |
| Paclitaxel | 0.95 | 1.21 | 0.88 |
Mechanism of Action and Signaling Pathways
The anticancer effects of nicotinohydrazide derivatives can be attributed to several mechanisms of action.
-
Induction of Apoptosis: Many hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be evaluated through assays that measure the activation of caspases (key enzymes in the apoptotic cascade) and changes in the cell membrane, such as the Annexin-V assay.[7] One study showed that a promising hydrazone derivative increased caspase-3 activation, leading to apoptosis.[7]
-
Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, causing cells to arrest in a particular phase (e.g., G2/M or Sub-G1), which ultimately leads to cell death.[8]
-
Inhibition of Kinases: Some nicotinic acid derivatives have been found to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] Inhibition of VEGFR-2 can block angiogenesis, the process by which tumors form new blood vessels to support their growth.
Experimental Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Visualizations
Diagrams of Workflows and Pathways
Caption: Synthetic and evaluation workflow for this compound-based anticancer compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinohydrazide derivatives.
Caption: Simplified intrinsic pathway for apoptosis induction by hydrazone derivatives.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminonicotinohydrazide Derivatives as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, anticonvulsant screening, and neurotoxicity assessment of novel 2-aminonicotinohydrazide derivatives. The protocols outlined below are based on established methodologies for the evaluation of potential anticonvulsant agents.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for the development of novel anticonvulsant agents with improved efficacy and safety profiles. This compound derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. This document details the synthetic route, experimental procedures for activity screening, and quantitative analysis of these derivatives.
Synthesis of this compound Derivatives
The synthesis of N'-[(un)substituted-benzylidene]-2-aminonicotinohydrazides involves a multi-step process, which is depicted in the workflow diagram below. The general synthetic scheme begins with 2-aminonicotinic acid, which is esterified and subsequently reacted with hydrazine hydrate to form the key intermediate, this compound. This intermediate is then condensed with various substituted benzaldehydes to yield the final target compounds.
Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with 2-Aminonicotinohydrazide Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of 2-aminonicotinohydrazide. The protocols outlined below are intended to serve as a foundational guide for the development of novel metal-based therapeutic agents.
Introduction
Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are a versatile class of ligands that readily form stable complexes with transition metal ions.[1] The coordination of metal ions to Schiff base ligands can significantly enhance their biological activity, making these complexes promising candidates for drug development.[2] In particular, Schiff bases derived from this compound are of interest due to the presence of multiple coordination sites (N, O) that can chelate with metal ions, potentially leading to complexes with unique therapeutic properties, including antimicrobial and anticancer activities.[3]
This document details the synthesis of this compound Schiff bases and their subsequent complexation with various transition metals. It also provides protocols for their characterization and evaluation of their biological activities.
Synthesis Workflow
The synthesis of metal complexes with this compound Schiff bases typically follows a two-step process: first, the synthesis of the Schiff base ligand, followed by the complexation with a metal salt.
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a selected aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve the selected aromatic aldehyde (0.01 mol) in 15 mL of absolute ethanol.
-
Add the aldehyde solution dropwise to the this compound solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid using a Buchner funnel, wash with cold ethanol, and then with diethyl ether.
-
Dry the synthesized Schiff base ligand in a desiccator over anhydrous CaCl₂.
-
Record the yield and determine the melting point.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines the synthesis of metal(II) complexes using the prepared Schiff base ligand.
Materials:
-
Synthesized this compound Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Absolute Ethanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (0.002 mol) in 25 mL of hot absolute ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (0.001 mol) in 15 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours.
-
A colored precipitate will form, indicating the formation of the metal complex.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex, wash thoroughly with ethanol, and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Record the yield and decomposition temperature.
Characterization Data
The synthesized Schiff base ligands and their metal complexes should be characterized using various spectroscopic and analytical techniques. The following tables summarize typical data obtained for such compounds.
Table 1: Physicochemical and Analytical Data of a Representative this compound Schiff Base Ligand and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | M.p./Decomp. Temp. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | C₁₃H₁₂N₄O₂ | 256.26 | Pale Yellow | 210-212 | 85 | - |
| [CuL₂] | C₂₆H₂₂CuN₈O₄ | 574.05 | Green | >300 | 78 | 12.5 |
| [NiL₂] | C₂₆H₂₂NiN₈O₄ | 569.20 | Light Green | >300 | 75 | 15.2 |
| [CoL₂] | C₂₆H₂₂CoN₈O₄ | 570.44 | Brown | >300 | 72 | 14.8 |
| [ZnL₂] | C₂₆H₂₂ZnN₈O₄ | 576.88 | White | >300 | 80 | 11.7 |
L represents the Schiff base derived from this compound and salicylaldehyde.
Table 2: Key Infrared Spectral Data (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=N) (Azomethine) | ν(M-N) | ν(M-O) |
| Ligand (L) | 3250 | 1680 | 1615 | - | - |
| [CuL₂] | - | 1655 | 1600 | 450 | 520 |
| [NiL₂] | - | 1658 | 1602 | 455 | 525 |
| [CoL₂] | - | 1652 | 1598 | 448 | 518 |
| [ZnL₂] | - | 1660 | 1605 | 460 | 530 |
The shift of the azomethine ν(C=N) band to a lower frequency in the complexes compared to the free ligand suggests the coordination of the azomethine nitrogen to the metal ion.[4]
Biological Evaluation Protocols
Protocol 3: In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)
This protocol is used to screen the synthesized compounds for their antimicrobial activity against various bacterial and fungal strains.
Materials:
-
Synthesized Schiff base and metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar and Potato Dextrose Agar
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare sterile agar plates (Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).
-
Inoculate the agar plates with the respective microbial cultures.
-
Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add 100 µL of each test solution and the standard drug solution into separate wells.
-
Add 100 µL of DMSO to one well as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |
| Ligand (L) | 10 | 8 | 7 |
| [CuL₂] | 22 | 18 | 15 |
| [NiL₂] | 20 | 16 | 13 |
| [CoL₂] | 18 | 15 | 12 |
| [ZnL₂] | 16 | 14 | 11 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 20 |
Generally, metal complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligand.[5]
Potential Signaling Pathways in Anticancer Activity
Metal complexes of Schiff bases have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis.
The generation of reactive oxygen species (ROS) is a common mechanism by which metal complexes induce cytotoxicity in cancer cells.[1] This leads to mitochondrial damage and the activation of caspase cascades, ultimately resulting in programmed cell death (apoptosis).[6]
Conclusion
The synthesis of metal complexes with Schiff bases derived from this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols provided here offer a systematic approach for the synthesis, characterization, and biological evaluation of these compounds. Further studies, including detailed mechanistic investigations and in vivo testing, are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Amino Acid Schiff Base Nickel (II) Complexes as Potential Anticancer Drugs In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives from 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazoles derived from 2-aminonicotinohydrazide. The synthesized compounds, featuring the biologically significant 1,3,4-oxadiazole and pyridine moieties, are of interest for their potential pharmacological applications, particularly as antimicrobial agents.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be isosteric with amide and ester groups, which can enhance binding interactions with biological targets and improve pharmacokinetic profiles. When incorporated with a pyridine ring, which is present in many bioactive molecules, the resulting derivatives are promising candidates for drug discovery programs. This protocol outlines a straightforward and efficient two-step synthesis involving the formation of Schiff base intermediates from this compound, followed by oxidative cyclization to yield the target 1,3,4-oxadiazole derivatives. The potential antimicrobial activity of these compounds underscores their importance for further investigation in the development of new therapeutic agents.
Experimental Protocols
Materials and Methods
All reagents and solvents used were of analytical grade and were used without further purification. Melting points were determined in open capillary tubes and are uncorrected. The purity of the synthesized compounds was monitored by Thin Layer Chromatography (TLC) on silica gel G plates. Infrared (IR) spectra were recorded on a Perkin-Elmer spectrophotometer using KBr pellets. ¹H NMR spectra were recorded on a Bruker spectrometer (400 MHz) in DMSO-d₆ using TMS as an internal standard.
Step 1: Synthesis of 2-Amino-N'-[(Z)-(substituted-phenyl)methylidene]nicotinohydrazide (Schiff Bases)
A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 30 mL of ethanol was refluxed for 3-4 hours in the presence of a catalytic amount of glacial acetic acid (2-3 drops). After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature. The solid product that separated out was filtered, washed with cold ethanol, dried, and recrystallized from ethanol.
Step 2: Synthesis of 3-Amino-2-[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]pyridine
The Schiff base (0.01 mol) from Step 1 was dissolved in 20 mL of a 1:1 mixture of ethanol and dioxane. To this solution, Chloramine-T (0.01 mol) was added, and the mixture was refluxed for 3-4 hours. The reaction mixture was then cooled, and the solvent was removed under reduced pressure. The resulting solid was washed with water, dried, and recrystallized from a suitable solvent to afford the final 1,3,4-oxadiazole derivative.
Data Presentation
Table 1: Physicochemical and Spectral Data of Synthesized 1,3,4-Oxadiazole Derivatives
| Compound ID | R (Substituent) | Molecular Formula | Melting Point (°C) | Yield (%) | IR (KBr, cm⁻¹) ν(C=N), ν(C-O-C) | ¹H NMR (δ ppm) |
| 4a | H | C₁₃H₁₀N₄O | 210 | 78 | 1615, 1070 | 8.12 (d, 1H, Ar-H), 7.21-7.55 (m, 7H, Ar-H), 6.80 (dd, 1H, Ar-H), 5.40 (s, 2H, NH₂) |
| 4b | 4-Cl | C₁₃H₉ClN₄O | 235 | 82 | 1610, 1075 | 8.15 (d, 1H, Ar-H), 7.40-7.60 (m, 6H, Ar-H), 6.82 (dd, 1H, Ar-H), 5.45 (s, 2H, NH₂) |
| 4c | 4-NO₂ | C₁₃H₉N₅O₃ | 260 | 85 | 1605, 1080 | 8.20-8.40 (m, 3H, Ar-H), 7.60-7.80 (m, 4H, Ar-H), 6.85 (dd, 1H, Ar-H), 5.50 (s, 2H, NH₂) |
| 4d | 4-OCH₃ | C₁₄H₁₂N₄O₂ | 220 | 75 | 1620, 1065 | 8.10 (d, 1H, Ar-H), 7.00-7.40 (m, 6H, Ar-H), 6.78 (dd, 1H, Ar-H), 5.35 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃) |
| 4e | 4-N(CH₃)₂ | C₁₅H₁₅N₅O | 245 | 72 | 1625, 1060 | 8.05 (d, 1H, Ar-H), 6.80-7.30 (m, 6H, Ar-H), 6.75 (dd, 1H, Ar-H), 5.30 (s, 2H, NH₂), 2.95 (s, 6H, N(CH₃)₂) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.
Application Notes
The synthesized 1,3,4-oxadiazole derivatives have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The results indicate that these compounds exhibit a range of antimicrobial efficacy.
-
Antibacterial Activity: The compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). Several derivatives showed significant activity, with the potency being influenced by the nature of the substituent on the phenyl ring.
-
Antifungal Activity: The antifungal potential was evaluated against Candida albicans and Aspergillus niger. Some of the synthesized compounds displayed promising antifungal properties.
The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring at the 5-position of the oxadiazole moiety was found to modulate the antimicrobial activity. These findings suggest that the 1,3,4-oxadiazole derivatives of this compound are a valuable class of compounds for the development of new antimicrobial agents. Further structural modifications and quantitative structure-activity relationship (QSAR) studies could lead to the identification of more potent drug candidates.
Application Notes and Protocols for 2-Aminonicotinohydrazide in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-aminonicotinohydrazide and its derivatives as a scaffold for the development of novel anti-inflammatory agents. This document outlines the synthesis, in vitro and in vivo evaluation protocols, and key signaling pathways implicated in the anti-inflammatory mechanism of action of related compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disease. The development of new and effective anti-inflammatory drugs remains a significant area of research. This compound, a heterocyclic compound, and its derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapies. These compounds are structurally related to nicotinic acid derivatives, which have demonstrated a range of biological activities.
Data Presentation: Anti-Inflammatory Activity of Nicotinic Acid Hydrazide Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the anti-inflammatory activity of structurally related nicotinic acid and isonicotinic acid hydrazide derivatives. This data serves as a valuable reference for the potential efficacy of this compound analogs.
Table 1: In Vitro Anti-Inflammatory Activity of Isonicotinate Derivatives
| Compound | In Vitro Assay | IC50 (µg/mL) | Percent Inhibition (%) | Reference Compound | Reference IC50 (µg/mL) |
| Isonicotinate 5 | ROS Production | 1.42 ± 0.1 | 95.9% at 25 µg/mL | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinate 6 | ROS Production | 8.6 ± 0.5 | Not specified | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinate 8a | ROS Production | 19.6 ± 3.4 | Not specified | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinate 8b | ROS Production | 3.7 ± 1.7 | Not specified | Ibuprofen | 11.2 ± 1.9 |
Data is for isonicotinates, which are structurally related to this compound derivatives.
Table 2: In Vivo Anti-Inflammatory Activity of Nicotinic Acid Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) |
| Nicotinic Acid Derivative 4a | 25 | 3 | 55.2 | Mefenamic Acid | 62.1 |
| Nicotinic Acid Derivative 4c | 25 | 3 | 65.5 | Mefenamic Acid | 62.1 |
| Nicotinic Acid Derivative 4d | 25 | 3 | 58.6 | Mefenamic Acid | 62.1 |
Data is for 2-substituted phenyl derivatives of nicotinic acid and serves as a representative example.[1]
Experimental Protocols
The following protocols are standard methods for the synthesis and evaluation of the anti-inflammatory potential of this compound and its derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an appropriate aldehyde or ketone.
Protocol: Synthesis of N'-Arylidene-2-aminonicotinohydrazides
-
Preparation of this compound:
-
Reflux a mixture of ethyl 2-aminonicotinate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated this compound by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Synthesis of N'-Arylidene-2-aminonicotinohydrazides:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, filter the precipitated product, wash with ethanol, and recrystallize from a suitable solvent to afford the pure N'-arylidene-2-aminonicotinohydrazide.
-
Characterize the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Anti-Inflammatory Assays
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[2][3]
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin.
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme solution to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a further 15 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
In Vivo Anti-Inflammatory Assay
This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.[4][5][6]
Protocol:
-
Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative.
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle only.
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and p38 MAPK pathways are critical regulators of pro-inflammatory gene expression.[7][8][9]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[8][9]
References
- 1. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 2. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purformhealth.com [purformhealth.com]
Green Synthesis of 2-Aminonicotinohydrazide Derivatives: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of 2-aminonicotinohydrazide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antifungal, and anti-inflammatory agents. The protocols outlined below leverage green chemistry principles, including microwave-assisted and solvent-free synthesis, to reduce reaction times, increase yields, and minimize environmental impact compared to conventional methods.
Application Notes
This compound derivatives, particularly their hydrazone forms, represent a versatile class of compounds with a broad spectrum of biological activities. Hydrazones incorporating the 2-aminopyridine scaffold have been investigated for their therapeutic potential. For instance, some hydrazone derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspase-3.[1] Their antifungal properties are also noteworthy, with some derivatives exhibiting potent activity against various fungal strains.[2] The green synthesis approaches detailed herein offer a sustainable and efficient pathway to access these valuable molecules for further research and development.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aminonicotinic Acids (Precursor)
This protocol describes a green method for synthesizing 2-aminonicotinic acid derivatives, which are precursors to 2-aminonicotinohydrazides. This method utilizes microwave irradiation to accelerate the reaction between 2-chloronicotinic acid and various amines.[3]
Materials:
-
2-Chloronicotinic acid
-
Amine (e.g., 40% aqueous methylamine, or other aliphatic/aromatic amines)
-
Diisopropylethylamine (DIPEA)
-
Water
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-chloronicotinic acid (1 mmol), the desired amine (3 mmol), and diisopropylethylamine (3 mmol).
-
Add water (3 mL) as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 200°C for 2 hours. Use a high absorption setting and exercise caution as pressure may develop.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Acidify the reaction mixture with concentrated HCl to a pH of 6.5.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired 2-aminonicotinic acid derivative.
Protocol 2: Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Precursor)
This protocol provides an alternative solvent-free method for synthesizing precursors, using boric acid as a catalyst.[4]
Materials:
-
2-Chloronicotinic acid
-
Aniline derivative (e.g., 2-methyl-3-trifluoromethylaniline)
-
Boric acid (H₃BO₃)
-
Reaction vessel with a magnetic stirrer and heating capabilities
Procedure:
-
Combine the aniline derivative (2 mmol) and 2-chloronicotinic acid (1 mmol) in a reaction vessel.
-
Add boric acid (20 mg, 30 mol%) as the catalyst.[4]
-
Heat the reaction mixture to 120°C under solvent-free conditions with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 45 minutes for scaled-up reactions), cool the mixture to room temperature.[4]
-
The solid product is then purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Green Synthesis of this compound Hydrazone Derivatives
This generalized protocol describes the final derivatization step to form hydrazones, which can be adapted for green chemistry approaches such as microwave or ultrasound-assisted methods. The synthesis involves the condensation of a hydrazide with an aldehyde or ketone.
Materials:
-
This compound (synthesized from the corresponding nicotinic acid)
-
Substituted aldehyde or ketone
-
Ethanol (as a green solvent)
-
Microwave synthesizer or ultrasonic bath
Procedure:
-
Dissolve this compound (1 mmol) in a minimal amount of ethanol in a microwave-safe vial or a flask suitable for ultrasonication.
-
Add the substituted aldehyde or ketone (1 mmol) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
For microwave-assisted synthesis: Irradiate the mixture at a suitable temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes).[5]
-
For ultrasound-assisted synthesis: Place the reaction vessel in an ultrasonic bath at a controlled temperature (e.g., 60-70°C) for a period of 30-60 minutes.[6][7]
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final this compound hydrazone derivative.
Data Presentation
The following tables summarize representative quantitative data for green synthesis methods applied to analogous heterocyclic compounds, demonstrating the efficiency of these techniques.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aminothiazole Derivatives[5]
| Compound | Method | Reaction Time | Yield (%) |
| 3a | Conventional | 8-10 hrs | 65 |
| 3a | Microwave | 5-15 min | 82 |
| 3b | Conventional | 8-10 hrs | 70 |
| 3b | Microwave | 5-15 min | 85 |
| 3c | Conventional | 8-10 hrs | 68 |
| 3c | Microwave | 5-15 min | 80 |
| 3d | Conventional | 8-10 hrs | 72 |
| 3d | Microwave | 5-15 min | 88 |
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for 2-Aminopyrimidine Derivatives[8]
| Reaction Step | Method | Reaction Time (min) | Yield (%) |
| Enone Synthesis | Conventional | 240-360 | 58-78 |
| Enone Synthesis | Ultrasound | 15-25 | 88-92 |
| 2-Aminopyrimidine Formation | Conventional | 240-360 | 55-70 |
| 2-Aminopyrimidine Formation | Ultrasound | 20-30 | 80-88 |
| Final Product Formation | Conventional | 510-630 | 58-74 |
| Final Product Formation | Ultrasound | 45-60 | 85-94 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the green synthesis of this compound derivatives.
Putative Signaling Pathway
While specific signaling pathways for this compound derivatives are not extensively detailed in the literature, related hydrazone compounds have been shown to induce apoptosis in cancer cells. The diagram below illustrates a generalized apoptotic pathway that may be relevant.
References
- 1. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jusst.org [jusst.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminonicotinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microwave-assisted synthesis of 2-aminonicotinohydrazide derivatives, compounds of significant interest in drug discovery due to their potential antimicrobial and antimycobacterial activities. Detailed experimental protocols, quantitative data, and a proposed mechanism of action are presented to facilitate further research and development in this area.
Introduction
Nicotinic acid hydrazide and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Notably, isoniazid, an isomer of nicotinic acid hydrazide, is a cornerstone in the treatment of tuberculosis. The incorporation of an amino group at the 2-position of the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and novel pharmacological profiles. Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.
Applications in Drug Development
Derivatives of this compound are primarily investigated for their potential as:
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Antimycobacterial Agents: Drawing inspiration from isoniazid, these compounds are promising candidates for the development of new drugs against Mycobacterium tuberculosis, including drug-resistant strains.[1][2]
-
Antibacterial Agents: Several studies have reported the broad-spectrum antibacterial activity of nicotinic acid hydrazide derivatives against both Gram-positive and Gram-negative bacteria.[3]
-
Antifungal Agents: Certain derivatives have also demonstrated potential as antifungal agents.
The hydrazone derivatives formed from this compound are of particular interest, as the -CO-NH-N=CH- linkage is a common pharmacophore in many biologically active compounds.
Experimental Protocols
The synthesis of this compound derivatives can be efficiently achieved in a two-step microwave-assisted process. The first step involves the synthesis of a 2-aminonicotinic acid ester, followed by hydrazinolysis to yield the desired hydrazide.
Step 1: Microwave-Assisted Synthesis of Ethyl 2-Aminonicotinate
This protocol is adapted from the synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with an amine under microwave irradiation.[4]
Materials:
-
2-Chloronicotinic acid
-
Ammonia solution (e.g., 25% in water) or other primary/secondary amines
-
Diisopropylethylamine (DIPEA)
-
Water (distilled or deionized)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-chloronicotinic acid (1 mmol), the desired amine (e.g., aqueous ammonia, 3 mmol), and diisopropylethylamine (3 mmol).
-
Add water (3 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 200°C for 2 hours. The pressure inside the vessel may increase, so caution is advised.[4]
-
After cooling, the reaction mixture can be worked up to isolate the 2-aminonicotinic acid.
-
For the synthesis of the ethyl ester, the resulting 2-aminonicotinic acid can be subjected to Fischer esterification using ethanol and a catalytic amount of sulfuric acid under conventional heating or microwave irradiation.
Step 2: Microwave-Assisted Synthesis of this compound
This protocol is a proposed method based on standard microwave-assisted hydrazinolysis of esters.
Materials:
-
Ethyl 2-aminonicotinate
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve ethyl 2-aminonicotinate (1 mmol) in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate (5-10 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 100-120°C for 10-20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Quantitative Data for Microwave-Assisted Synthesis of 2-Aminonicotinic Acid Derivatives from 2-Chloronicotinic Acid [4]
| Amine | Temperature (°C) | Time (h) | Yield (%) |
| 40% aq. MeNH₂ | 120 | 2 | High |
| 40% aq. MeNH₂ | 140 | 1.5 | High |
| n-Butylamine | 200 | 2 | Moderate-High |
| Benzylamine | 200 | 2 | Moderate-High |
| Aniline | 200 | 2 | Moderate |
Note: The term "High" and "Moderate" are used as reported in the source literature. Specific percentage yields can be found in the cited reference.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Synthetic workflow for this compound.
Proposed Antimycobacterial Signaling Pathway
The primary mechanism of action for isoniazid, a structural isomer of nicotinic acid hydrazide, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][5][6][7] It is hypothesized that this compound derivatives share a similar mechanism.
Caption: Inhibition of mycolic acid synthesis pathway.
References
- 1. Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides | MDPI [mdpi.com]
- 3. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions of 2-Aminonicotinohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the condensation reaction of 2-aminonicotinohydrazide with aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the condensation of this compound with a carbonyl compound?
A1: this compound reacts with an aldehyde or a ketone in a condensation reaction to form a hydrazone, which is a type of Schiff base. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
Q2: Which functional group of this compound is more reactive towards carbonyls - the hydrazide (-CONHNH₂) or the 2-amino group (-NH₂)?
A2: The terminal amino group of the hydrazide moiety (-CONHNH₂) is generally more nucleophilic and thus more reactive towards aldehydes and ketones under typical condensation conditions. This leads to the formation of the corresponding N-acylhydrazone. However, the 2-amino group on the pyridine ring can also react, potentially leading to side products, especially under harsh conditions or with specific reagents.[1]
Q3: What are the most common catalysts for this type of condensation reaction?
A3: Acid catalysis is typically employed to accelerate the reaction. Common catalysts include:
-
Mineral acids (e.g., HCl): Used in small, catalytic amounts.
-
Organic acids (e.g., glacial acetic acid, p-toluenesulfonic acid): Often used as both a catalyst and a solvent.[2]
-
Lewis acids (e.g., ZnCl₂, I₂): Can be effective under mild conditions.[3][4][5]
-
Natural acids (e.g., citric acid from lemon juice): A green and effective alternative.[6] In some cases, the reaction can proceed without a catalyst, especially with highly reactive aldehydes, by simply refluxing in a suitable solvent.[7]
Q4: What solvents are recommended for this reaction?
A4: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. Commonly used solvents include:
-
Alcohols (e.g., ethanol, methanol): These are often the solvents of choice as they are good solvents for both the hydrazide and many carbonyl compounds and allow for heating to reflux.[2][3][4]
-
Aprotic polar solvents (e.g., DMF, DMSO): Can be used for less reactive starting materials that require higher temperatures.
-
Water: Can be used in "green" synthesis protocols, sometimes with a natural acid catalyst.[6]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress.[2][6] A spot of the reaction mixture is co-spotted with the starting materials (this compound and the carbonyl compound) on a TLC plate. The reaction is considered complete when the spot of the starting material has disappeared and a new, more non-polar product spot is observed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction time or temperature. 2. Ineffective catalyst or no catalyst used. 3. Poor solubility of reactants. 4. Deactivated carbonyl compound. | 1. Increase the reaction time and/or temperature (reflux). 2. Add a few drops of glacial acetic acid or a catalytic amount of iodine.[2][3][4] 3. Switch to a solvent in which both reactants are more soluble, such as DMF or ethanol. 4. Use a more reactive aldehyde or ketone. |
| Formation of Multiple Products | 1. Reaction with the 2-amino group on the pyridine ring. 2. Use of a 2:1 molar ratio of aldehyde to hydrazide, leading to quinazoline formation.[1] 3. Self-condensation of the aldehyde or ketone. | 1. Use milder reaction conditions (e.g., room temperature, shorter reaction time). 2. Ensure a 1:1 molar ratio of reactants.[1] 3. Add the aldehyde dropwise to the solution of the hydrazide. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. The product may be inherently an oil at room temperature. | 1. Purify the crude product using column chromatography. 2. Attempt to form a salt (e.g., hydrochloride) which may be crystalline. Triturate the oil with a non-polar solvent like hexane to induce solidification. |
| Reaction Stalls (Incomplete Conversion) | 1. Reversible reaction equilibrium. 2. Catalyst deactivation. | 1. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[8] 2. Add a fresh portion of the catalyst. |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Condensation in Ethanol
This protocol is a general starting point for the synthesis of 2-aminonicotinohydrazones.
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of hydrazide).
-
Add Carbonyl Compound: To this solution, add the aldehyde or ketone (1.0 eq.).
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[2]
-
Reaction: Stir the mixture at room temperature or heat to reflux (60-80°C). Monitor the reaction by TLC.[2]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Catalyst-Free Condensation
For highly reactive aldehydes, a catalyst may not be necessary.
-
Dissolve Reactants: Dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent like ethanol in a round-bottom flask.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: Follow steps 5 and 6 from Protocol 1 for isolation and purification.
Data Presentation: Reaction Condition Optimization (Hypothetical Data Based on Analogs)
The following table summarizes typical reaction conditions and yields for the condensation of hydrazides with aldehydes, based on literature for similar compounds.
| Entry | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetic Acid | Ethanol | 80 | 12 | 85-95 | [2] |
| 2 | 4-Nitrobenzaldehyde | None | Ethanol | 80 | 6 | 90 | Adapted from[7] |
| 3 | Acetophenone | Acetic Acid | Ethanol | 80 | 24 | 70 | - |
| 4 | 2,3-Dihydroxybenzaldehyde | None | Methanol | 25 | 4 | 80 | [1] |
| 5 | Various Aldehydes | Lemon Juice | Ethanol | 25 | 0.25 | 82-95 | [6] |
| 6 | Terephthalaldehyde | Iodine | Ethanol | 80 | 0.5 | 90 (for 1:2 ratio) | [4] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2-aminonicotinohydrazones.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbonyl condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Aminonicotinohydrazide Schiff Bases
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-Aminonicotinohydrazide Schiff bases. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound Schiff bases?
The synthesis involves a condensation reaction between this compound and an appropriate aldehyde or ketone. The primary amine of the hydrazide moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the Schiff base, which contains an azomethine (-C=N-) group.
Q2: What are the recommended solvents for this synthesis?
Ethanol and methanol are the most commonly used solvents for the synthesis of Schiff bases from hydrazides.[1][2] They are effective at dissolving both the hydrazide and a wide range of aldehydes and ketones. Absolute ethanol is often preferred to minimize the presence of water, which can hinder the reaction.[3]
Q3: Is a catalyst necessary for the reaction?
While the reaction can proceed without a catalyst, the use of an acid catalyst is highly recommended to improve the reaction rate and yield. Glacial acetic acid, added in a few drops, is a common and effective catalyst.[1] Other acidic catalysts, such as p-toluenesulfonic acid, can also be used.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the aldehyde/ketone). The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots indicate the progression of the reaction.
Q5: What are the typical reaction times and temperatures?
Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde or ketone and the reaction temperature.[4] Refluxing the reaction mixture is a common practice to accelerate the reaction.[5] In some cases, microwave-assisted synthesis can significantly reduce the reaction time to a matter of minutes.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound Schiff bases and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Presence of water: The reaction is reversible, and the presence of water can drive the equilibrium back to the reactants. 2. Suboptimal pH: The reaction rate is pH-dependent. 3. Low reactivity of the carbonyl compound: Some aldehydes or ketones are less reactive. 4. Incomplete dissolution of reactants. | 1. Use anhydrous solvents. Consider adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves. 2. Add a catalytic amount of glacial acetic acid. Avoid strong acids that can protonate the hydrazide, rendering it non-nucleophilic. 3. Increase the reaction temperature to reflux. Extend the reaction time. 4. Ensure both reactants are fully dissolved in the solvent before heating. |
| Presence of Unreacted Starting Materials in the Product | 1. Incomplete reaction: The reaction has not reached completion. 2. Inappropriate stoichiometry: An incorrect molar ratio of reactants was used. | 1. Extend the reaction time and/or increase the temperature. Monitor the reaction by TLC until the starting materials are consumed. 2. Ensure an equimolar ratio of this compound and the carbonyl compound is used. |
| Product is Oily and Difficult to Isolate | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. The product itself is an oil at room temperature. | 1. Wash the crude product with a solvent in which the impurities are soluble but the product is not. Recrystallization is a highly effective purification method.[6] 2. If the product is inherently an oil, purification by column chromatography may be necessary. |
| Formation of Side Products | Interference from the 2-amino group on the pyridine ring: While the hydrazide amine is more nucleophilic, the 2-amino group could potentially react under certain conditions. | Use mild reaction conditions (e.g., room temperature or gentle heating) and a catalytic amount of acid to favor the reaction at the more nucleophilic hydrazide nitrogen. |
Experimental Protocols
General Protocol for the Synthesis of this compound Schiff Bases
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 mmol) in an appropriate volume of absolute ethanol (e.g., 20 mL). To this solution, add the desired aldehyde or ketone (1 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or reflux for a period of 2-12 hours. Monitor the reaction progress using TLC.
-
Isolation of the Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator. The precipitate is then collected by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities. Dry the purified product in a desiccator or a vacuum oven.[7]
Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the Schiff base is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization of Schiff bases include ethanol, methanol, and chloroform.[8][9]
-
Dissolution: Dissolve the crude Schiff base in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collection and Drying: Collect the pure crystals by filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[9]
Visualizing the Workflow and Logic
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound Schiff bases.
Caption: General workflow for the synthesis and purification.
Troubleshooting Logic
This diagram outlines the logical steps for troubleshooting a low-yield reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
Technical Support Center: 2-Aminonicotinohydrazide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminonicotinohydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected products when reacting this compound with aldehydes and ketones?
When reacting this compound with aldehydes, the expected product is a Schiff base, specifically a 2-aminonicotinoylhydrazone. In the case of ketones, the reaction can also yield the corresponding hydrazone. However, with certain ketones, particularly cyclic ones, intramolecular cyclization can occur, leading to the formation of more complex heterocyclic structures. For instance, the structurally similar 2-aminobenzohydrazide has been shown to form spiro-quinazolines in reactions with cyclic ketones.
Q2: What are the common side products observed in reactions involving this compound?
While specific side product data for this compound is not extensively documented in publicly available literature, based on the reactivity of analogous compounds like 2-aminobenzohydrazide and general principles of hydrazide chemistry, the following side products can be anticipated:
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Incomplete Reactions: Unreacted this compound or the carbonyl compound may remain, especially with short reaction times or insufficient catalyst.
-
Hydrolysis Products: The resulting hydrazone products can be susceptible to hydrolysis, reverting to this compound and the corresponding aldehyde or ketone, particularly in the presence of water and acid or base.
-
Cyclization Products: Intramolecular cyclization is a common side reaction. Depending on the reaction conditions and the other reactants, this compound can cyclize to form various heterocyclic systems, such as pyrazoles or triazoles. The presence of the amino group on the pyridine ring can also participate in cyclization reactions.
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Oxidation Products: The hydrazide functional group can be susceptible to oxidation, leading to the formation of various byproducts.
-
Products from Self-Condensation of Carbonyl Compounds: Under certain conditions, aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) to form impurities.
Q3: How can I minimize the formation of side products?
To minimize the formation of side products, consider the following strategies:
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Control of Reaction Conditions: Carefully control the reaction temperature, time, and pH. The formation of imines is often pH-sensitive, with an optimal pH typically around 5.
-
Use of Anhydrous Solvents: Employing anhydrous solvents can help to prevent hydrolysis of the hydrazone product.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the hydrazide.
-
Appropriate Catalyst: Use a suitable acid or base catalyst to promote the desired reaction and minimize side reactions.
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Purification of Reactants: Ensure the purity of the starting materials, as impurities in the aldehyde or ketone can lead to unwanted side products.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the desired hydrazone product. | Incomplete reaction. | - Increase the reaction time.- Increase the reaction temperature.- Add a suitable acid catalyst (e.g., a few drops of acetic acid). |
| Hydrolysis of the product during workup. | - Use anhydrous solvents for the reaction and workup.- Neutralize the reaction mixture before extraction.- Minimize exposure to water and acidic/basic conditions. | |
| Side reactions consuming the starting materials. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Use purified starting materials. | |
| Presence of multiple spots on TLC, indicating a mixture of products. | Formation of side products such as cyclized compounds or products from self-condensation of the carbonyl reactant. | - Analyze the side products by techniques like LC-MS or NMR to identify their structures.- Adjust reaction conditions to disfavor the formation of identified side products (e.g., lower temperature to reduce self-condensation).- Employ chromatographic techniques (e.g., column chromatography) for purification. |
| Decomposition of the starting material or product. | - Conduct the reaction under an inert atmosphere.- Use milder reaction conditions. | |
| Difficulty in isolating a pure product. | The product may be an oil or difficult to crystallize. | - Attempt purification by column chromatography.- Try different solvents for recrystallization.- Convert the product to a crystalline derivative for easier handling and purification. |
| The product may be unstable. | - Store the product under an inert atmosphere and at a low temperature.- Avoid prolonged exposure to air, light, and moisture. |
Experimental Protocols
While specific protocols for all reactions of this compound are vast, a general procedure for the synthesis of a Schiff base (hydrazone) is provided below.
General Protocol for the Synthesis of 2-Aminonicotinoylhydrazones:
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Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
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Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.
-
If necessary, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).
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Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.
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If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Logical Relationship for Troubleshooting Low Product Yield
Technical Support Center: Purification of 2-Aminonicotinohydrazide Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-aminonicotinohydrazide derivatives. The information is presented in a question-and-answer format to address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as the corresponding ester or carboxylic acid of the nicotinic acid derivative and hydrazine hydrate.[1]
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Di-substituted hydrazides: Formation of symmetrical di-substituted hydrazides is a possible side reaction.[1]
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Hydrazones: If carbonyl compounds are present, hydrazones can form as byproducts.[1]
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Oxidation products: The aminopyridine ring can be susceptible to oxidation.
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Hydrolysis products: The hydrazide functional group can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.
Q2: What are the recommended storage conditions for purified this compound derivatives?
A2: Due to the presence of the hygroscopic pyridine ring and the reactive hydrazide group, it is recommended to store purified this compound derivatives in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, light, and oxygen.
Q3: How can I assess the purity of my this compound derivative?
A3: A combination of analytical techniques is recommended for accurate purity assessment:
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High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities.
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Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of purification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in the identification of impurities.
Troubleshooting Guides
Recrystallization
Issue: Difficulty in finding a suitable recrystallization solvent.
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Question: I am struggling to find a single solvent that effectively recrystallizes my this compound derivative. What should I do?
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Answer: this compound derivatives possess both polar (amino, hydrazide) and moderately non-polar (pyridine ring) functionalities, which can make solvent selection challenging.
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Single Solvents to Try: Start with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetonitrile or ethyl acetate.[1][2] Water can also be a good choice for polar compounds.[2]
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Two-Solvent System: If a single solvent is not effective, a two-solvent system is a good alternative.[3] The ideal pair consists of a "solvent" in which your compound is soluble at high temperatures and a "non-solvent" in which it is insoluble.[3] Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[2]
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Issue: The compound "oils out" during recrystallization.
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Question: My compound separates as an oil instead of forming crystals upon cooling. How can I resolve this?
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Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.
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Troubleshooting Steps:
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Increase Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution.
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Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites for crystal growth.[1]
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Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to induce crystallization.[1]
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Change the Solvent System: Try a solvent with a lower boiling point.
-
-
Column Chromatography
Issue: Poor separation of the desired compound from impurities.
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Question: My this compound derivative is co-eluting with impurities during silica gel column chromatography. What can I do to improve separation?
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Answer: Poor separation can be due to an inappropriate solvent system or issues with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
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TLC Analysis: First, optimize the separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound.
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Solvent Polarity: this compound derivatives are generally polar. A common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone).[4] For very polar compounds, you might need to add a small amount of methanol to your eluent (e.g., dichloromethane/methanol).[4]
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Add a Basic Modifier: The aminopyridine moiety is basic and can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and separation.[5]
-
-
Consider an Alternative Stationary Phase:
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Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[6]
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Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, consider reversed-phase column chromatography using a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol.[1]
-
-
-
Issue: The compound is sticking to the column.
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Question: My compound seems to be irreversibly adsorbed onto the silica gel column. How can I elute it?
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Answer: Strong adsorption is common for polar and basic compounds on acidic silica gel.
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Troubleshooting Steps:
-
Increase Solvent Polarity Drastically: A gradient elution up to 10-20% methanol in dichloromethane or ethyl acetate can help elute highly polar compounds.
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Use a Basic Modifier: As mentioned above, adding triethylamine or ammonia to the eluent can help to displace the basic compound from the acidic silica.
-
-
Data Presentation
Table 1: Suggested Starting Conditions for Purification of this compound Derivatives
| Purification Method | Parameter | Suggested Starting Conditions | Expected Purity | Typical Yield |
| Recrystallization | Solvent System | Ethanol, Methanol, Acetonitrile, or Ethanol/Water mixture | >98% | 60-90% |
| Silica Gel Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >95% | 50-80% |
| Mobile Phase | Hexane/Ethyl Acetate (gradient), CH₂Cl₂/Methanol (gradient) with 0.5% Triethylamine | |||
| Reversed-Phase HPLC | Stationary Phase | C18 Silica Column | >99% | 40-70% |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile (gradient)[1] | |||
| Ion-Exchange Chromatography | Stationary Phase | Cation-Exchange Resin (e.g., Dowex 50X8)[7] | >98% | 70-90% |
| Mobile Phase | Ammonium acetate buffer (pH ~8.5)[7] |
Note: The expected purity and typical yield are illustrative and can vary significantly based on the specific derivative and the nature of the impurities.
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to see if crystals form. If not, try a different solvent or a two-solvent system.[1]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
General Protocol for Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.[8]
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.[8] A layer of sand can be added to the top and bottom of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.[1]
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Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with different polarities.[1]
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting guide for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
Troubleshooting low yield in 2-Aminonicotinohydrazide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-Aminonicotinohydrazide, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the hydrazinolysis of an ester precursor, most commonly ethyl 2-aminonicotinate, with hydrazine hydrate. The reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and ethanol as a byproduct.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete reaction: The reaction may not have proceeded to completion.
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.
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Reagent quality and stoichiometry: The purity of starting materials and the molar ratio of reactants are crucial.
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Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
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Product loss during workup and purification: Inefficient extraction or purification techniques can lead to significant product loss.
Q3: What are the key parameters to optimize for this reaction?
A3: To improve the yield, consider optimizing the following parameters:
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Molar ratio of hydrazine hydrate to ester: Using a significant excess of hydrazine hydrate can often drive the reaction to completion.
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Reaction temperature: While reflux is common, the optimal temperature may vary.
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Reaction time: The reaction should be monitored (e.g., by TLC) to determine the optimal duration.
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Solvent: Ethanol or methanol are common solvents, but in some cases, running the reaction neat (without solvent) might be beneficial.
Q4: What potential side products should I be aware of?
A4: While specific side products for this reaction are not extensively documented in readily available literature, analogous reactions suggest the possibility of forming diacyl hydrazines (where two ester molecules react with one hydrazine molecule) if the stoichiometry is not carefully controlled. Additionally, impurities in the starting ester may lead to other unwanted byproducts.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.
Issue 1: Low or No Product Formation (as indicated by TLC or other analysis)
| Possible Cause | Suggested Solution |
| Inactive Starting Material | Verify the purity and identity of ethyl 2-aminonicotinate and hydrazine hydrate using appropriate analytical techniques (e.g., NMR, IR, melting point). |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting ester spot has disappeared or is significantly diminished. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent (typically ethanol or methanol). |
| Inadequate Molar Ratio of Hydrazine Hydrate | Increase the molar excess of hydrazine hydrate. Ratios of 1:5 to 1:10 (ester:hydrazine hydrate) are often effective. |
Issue 2: Moderate Yield with Presence of Starting Material
| Possible Cause | Suggested Solution |
| Equilibrium Not Driven to Completion | As mentioned above, increase the excess of hydrazine hydrate. Consider removing the ethanol byproduct by distillation if the reaction setup allows. |
| Short Reaction Time | Extend the reflux time and continue to monitor by TLC. |
Issue 3: Presence of Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions | Carefully control the stoichiometry. Adding the ester dropwise to the heated hydrazine hydrate solution may minimize the formation of diacyl hydrazine byproducts. |
| Decomposition | If the reaction is run at an excessively high temperature or for a prolonged period, decomposition may occur. Try reducing the temperature or reaction time. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on general procedures for hydrazide synthesis from esters.
Materials:
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Ethyl 2-aminonicotinate
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Hydrazine hydrate (80-99% solution)
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Ethanol or Methanol (absolute)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-aminonicotinate in a minimal amount of absolute ethanol or methanol.
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Add a 5 to 10-fold molar excess of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours.
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Monitor the reaction progress by TLC (a suitable eluent system would be ethyl acetate/hexane or dichloromethane/methanol).
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Once the reaction is complete (disappearance of the starting ester spot), allow the mixture to cool to room temperature.
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The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
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Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.
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Dry the product under vacuum to obtain the final this compound.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Ester:Hydrazine Ratio | 1:3 | 1:8 | Increased yield |
| Reaction Time | 4 hours | 8-12 hours (TLC monitored) | Reaction goes to completion |
| Solvent | Ethanol | Neat (no solvent) | Potentially faster reaction, easier workup |
| Temperature | Reflux (Ethanol) | 100-120 °C | Increased reaction rate |
Visualizations
Preventing byproduct formation in hydrazone synthesis with 2-Aminonicotinohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of hydrazones using 2-aminonicotinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of hydrazones from this compound?
A1: The most frequently encountered byproducts in the synthesis of hydrazones from this compound include:
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Azines: These are formed when the desired hydrazone reacts with a second molecule of the aldehyde or ketone.[1]
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Schiff Base at the 2-amino position: The 2-amino group on the pyridine ring can react with the carbonyl compound, although this is generally less favored than the reaction at the more nucleophilic hydrazide moiety.[2]
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Cyclized Products: Intramolecular reactions involving the 2-amino group and the newly formed hydrazone can lead to the formation of fused heterocyclic ring systems, particularly with specific types of carbonyl compounds or under certain reaction conditions.
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Double Condensation Products: A second molecule of the aldehyde or ketone may react with the 2-amino group of the initially formed hydrazone.
Q2: My reaction is producing a significant amount of azine. How can I prevent this?
A2: Azine formation is a common side reaction.[1] To minimize its formation, you can:
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Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. An excess of the carbonyl compound will favor azine formation.
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Slow Addition: Add the aldehyde or ketone dropwise to the solution of this compound. This prevents a localized high concentration of the carbonyl compound.
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Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the secondary reaction leading to the azine.
Q3: I suspect a byproduct is forming from a reaction at the 2-amino group. How can I confirm this and prevent it?
A3: While the hydrazide group is more nucleophilic, side reactions at the 2-amino group can occur.
-
Confirmation: Use analytical techniques such as LC-MS to identify the mass of the byproduct. A mass corresponding to the condensation of the carbonyl with the 2-amino group would suggest this side reaction. 1H NMR spectroscopy can also be insightful, as the characteristic signals for the aromatic and amino protons would be altered.
-
Prevention:
-
Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times.
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pH Control: Maintain a mildly acidic pH (around 4-6). Strongly acidic conditions can protonate the hydrazide, reducing its nucleophilicity and potentially making the 2-amino group more competitive.
-
Protecting Groups: In challenging cases, consider protecting the 2-amino group, though this adds extra steps to the synthesis. Common protecting groups for an amino group include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Q4: What is the optimal pH for hydrazone synthesis with this compound?
A4: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4 to 6.[1] This is because the reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, a pH that is too low will protonate the hydrazide, rendering it non-nucleophilic.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Hydrazone | Unfavorable pH. | Adjust the pH to 4-6 using a catalytic amount of a weak acid like acetic acid. |
| Low reactivity of the carbonyl compound. | Increase the reaction temperature or prolong the reaction time. | |
| Impure starting materials. | Ensure the purity of this compound and the carbonyl compound. Purify if necessary. | |
| Multiple Spots on TLC, Indicating Byproducts | Azine formation. | Use a 1:1 molar ratio of reactants and add the carbonyl compound dropwise. |
| Reaction at the 2-amino group. | Use milder reaction conditions (lower temperature, shorter time) and control the pH. | |
| Intramolecular cyclization. | Investigate the structure of the byproduct. This may be unavoidable with certain substrates. Consider modifying the reaction conditions or the structure of the carbonyl compound. | |
| Product is Difficult to Purify | Presence of polar byproducts. | Use column chromatography with a suitable solvent system for purification. |
| Product co-precipitates with starting material. | Optimize the crystallization/precipitation solvent to selectively crystallize the desired product. |
Experimental Protocols
General Protocol for Hydrazone Synthesis with Minimized Byproduct Formation
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Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.
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pH Adjustment: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to achieve a mildly acidic pH.
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Carbonyl Addition: Dissolve the aldehyde or ketone (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred solution of this compound at room temperature over a period of 15-30 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Reaction Completion: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), proceed with product isolation.
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Isolation:
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If the product precipitates, collect it by vacuum filtration. Wash the solid with a small amount of cold solvent.
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If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
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Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, IR).
Visualizations
Caption: Experimental workflow for hydrazone synthesis.
Caption: Potential byproduct formation pathways.
References
Technical Support Center: Optimizing 2-Aminonicotinohydrazide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Aminonicotinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the hydrazinolysis of an alkyl 2-aminonicotinate, typically methyl 2-aminonicotinate, with hydrazine hydrate. This reaction is usually performed under reflux in a protic solvent like ethanol.
Q2: Is a catalyst necessary for the synthesis of this compound?
A2: While the reaction can proceed without a catalyst, certain catalysts can potentially improve the reaction rate and yield. Lewis acids such as titanium (IV) alkoxides or zirconium (IV) alkoxides have been patented for the synthesis of related nicotinic acid hydrazides and may be applicable.[1] The choice to use a catalyst depends on the desired reaction efficiency and the scale of the synthesis.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The critical parameters include reaction temperature, reaction time, and the purity of reactants. The reaction is typically run at the reflux temperature of the solvent. Reaction time should be monitored to ensure completion, and high-purity starting materials are essential to minimize side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of the more polar hydrazide product spot is a good indicator of reaction completion.
Q5: What are the common side products in this reaction?
A5: Potential side products can arise from incomplete reaction, leaving unreacted starting material. Additionally, the presence of the amino group on the pyridine ring could potentially lead to side reactions, though this is not extensively documented for this specific reaction. In related syntheses, the formation of hydrazones from any aldehyde impurities can occur.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC and continue reflux until the starting ester is consumed. - Increase Temperature: Ensure the reaction is at a vigorous reflux. If using a lower-boiling solvent, consider switching to a higher-boiling one like n-butanol. - Stoichiometry: Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents) to drive the reaction to completion. |
| Purity of Reactants | - Use High-Purity Reagents: Ensure the methyl 2-aminonicotinate is pure and the hydrazine hydrate has not degraded. - Anhydrous Conditions: While not always strictly necessary for this reaction, using an anhydrous solvent can sometimes improve yields by minimizing side reactions with water. |
| Catalyst Inactivity (if used) | - Use Fresh Catalyst: Lewis acid catalysts like titanium alkoxides are sensitive to moisture. Use a fresh bottle or a properly stored catalyst. |
| Product Loss During Work-up | - Optimize Precipitation/Crystallization: this compound is often isolated by cooling the reaction mixture to induce precipitation. Ensure sufficient cooling time. If the product is soluble, careful removal of the solvent under reduced pressure may be necessary. - Check Aqueous Layers: If an aqueous work-up is performed, the product may have some solubility in water. Back-extract the aqueous layers with a suitable organic solvent. |
Problem 2: Product is Impure or Difficult to Purify
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - See "Incomplete Reaction" under Problem 1. - Purification: Recrystallization is a common and effective method for purifying the hydrazide product from the less polar ester starting material. A solvent system like ethanol/water can be effective. |
| Formation of Oily Product | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product can also initiate crystallization. - Solvent Trituration: Add a non-polar solvent like hexane or ether to the oil and stir to see if a solid precipitate forms. |
| Contamination with Hydrazine Hydrate | - Washing: Thoroughly wash the isolated solid product with cold water or a solvent in which hydrazine hydrate is soluble but the product is not. - Azeotropic Removal: In some cases, co-evaporation with a solvent like toluene can help remove residual hydrazine hydrate. |
Data Presentation
Table 1: Comparison of Uncatalyzed vs. Potentially Catalyzed Synthesis of Hydrazides
| Parameter | Uncatalyzed Reaction | Lewis Acid Catalyzed (Representative) |
| Catalyst | None | Titanium (IV) isopropoxide (0.5-2 mol%) |
| Starting Material | Methyl 2-aminonicotinate | 2-Aminonicotinic Acid |
| Reagent | Hydrazine Hydrate (1.2-1.5 eq) | Hydrazine Hydrate (1.1 eq) |
| Solvent | Ethanol | n-Butanol |
| Temperature | Reflux (~78 °C) | Reflux (~117 °C) |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 70-90% | 85-95% |
| Reference | General hydrazide synthesis literature | Based on patent for nicotinic acid hydrazides |
Experimental Protocols
Protocol 1: Uncatalyzed Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-aminonicotinate (1.0 eq).
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Solvent Addition: Add absolute ethanol (10-15 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up: Once the reaction is complete (disappearance of the starting ester), cool the reaction mixture to room temperature, and then in an ice bath for 1-2 hours to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities. Dry the product under vacuum. If further purification is needed, recrystallize from ethanol.
Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound (Hypothetical Protocol)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-aminonicotinate (1.0 eq) and anhydrous n-butanol (15-20 mL per gram of ester).
-
Catalyst Addition: Add titanium (IV) isopropoxide (0.02 eq) via syringe to the stirred solution.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (~117 °C) for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1. The work-up may also include a mild aqueous wash to quench the catalyst, but care must be taken to avoid product loss.
Visualizations
References
Technical Support Center: Column Chromatography Purification of 2-Aminonicotinohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the purification of 2-aminonicotinohydrazide using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when synthesizing this compound?
When this compound is synthesized by the common method of reacting methyl 2-aminonicotinate with hydrazine hydrate, the primary impurities are typically unreacted starting materials.[1][2] These include:
-
Methyl 2-aminonicotinate: The ester starting material.
-
Hydrazine hydrate: Used in excess to drive the reaction to completion.
Q2: What is a good starting point for a mobile phase system to purify this compound on a silica gel column?
For polar, aromatic compounds like this compound and its analogs, a gradient elution is often effective.[3] A good starting point is a binary solvent system composed of a non-polar solvent and a polar solvent. Begin with a higher concentration of the non-polar solvent and gradually increase the proportion of the polar solvent. See the tables below for suggested systems.
Q3: My compound is sticking to the silica gel and won't elute. What should I do?
This is a common issue with polar compounds containing amine and hydrazide groups, which can interact strongly with the acidic silanol groups of the silica gel.[4] To address this, you can:
-
Increase the polarity of the mobile phase: Gradually add more of the polar solvent (e.g., methanol) to your eluent system.
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Add a basic modifier: Incorporating a small amount of a base, such as triethylamine (0.5-1%) or ammonia solution in methanol, into the mobile phase can help to neutralize the acidic sites on the silica gel and reduce strong adsorption.
Q4: I am observing significant peak tailing in my collected fractions when analyzing by TLC. What is the cause and how can I fix it?
Peak tailing is often caused by the same factors that lead to strong retention on the column—interactions between the basic amine groups of your compound and the acidic silica gel.[4]
-
Solution: As with elution problems, adding a basic modifier like triethylamine to your mobile phase for both the column and the TLC analysis can significantly improve peak shape.
Q5: Can I use a different stationary phase besides silica gel?
Yes, if your compound proves to be unstable on silica gel or if separation is challenging, other stationary phases can be considered.[4]
-
Alumina (basic or neutral): This can be a good alternative for basic compounds that are sensitive to the acidic nature of silica gel.
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Reversed-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed, with non-polar compounds eluting first.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Mobile phase is not polar enough. Strong interaction between the polar product and acidic silica gel. | Gradually increase the percentage of the polar solvent (e.g., methanol) in the eluent. Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase to reduce interactions with silica. |
| Poor separation of product and impurities | Inappropriate mobile phase system. Column was overloaded with the crude product. | Optimize the mobile phase using TLC with various solvent ratios. Ensure the Rf value of the product is around 0.2-0.3 for good separation. Reduce the amount of crude product loaded onto the column. |
| Product elutes with the solvent front | Mobile phase is too polar. | Start with a less polar mobile phase system. For example, begin with 100% ethyl acetate before gradually adding methanol. |
| Streaking or tailing on the column/TLC | Strong adsorption of the polar amine groups onto the acidic silica gel. The sample was not loaded in a concentrated band. | Add a basic modifier (e.g., triethylamine) to the mobile phase. Dissolve the crude product in a minimal amount of solvent for loading, or perform a dry loading. |
| Low recovery of the purified product | The product may be partially decomposing on the silica gel. The product may be too dilute in the collected fractions to be detected by TLC. | Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina. Concentrate the fractions before running TLC analysis.[4] |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.3, with good separation from impurities.
Procedure:
-
Dissolve a small amount of the crude this compound product in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a prepared mobile phase.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio to achieve the desired separation and Rf value.
Suggested TLC Mobile Phase Systems:
| System | Solvent A (Non-polar) | Solvent B (Polar) | Typical Starting Ratio (A:B) | Notes |
| 1 | Dichloromethane | Methanol | 98:2 to 90:10 | A common system for moderately polar compounds.[3] |
| 2 | Ethyl Acetate | Hexane | 50:50 to 80:20 | Good for separating compounds of varying polarity. |
| 3 | Ethyl Acetate | Methanol | 99:1 to 95:5 | For highly polar compounds that do not move in less polar systems. |
| 4 | Dichloromethane | Methanol (+1% TEA) | 95:5 | The addition of triethylamine (TEA) can improve peak shape for basic compounds. |
Column Chromatography Purification Protocol
This protocol is a general guideline for the purification of this compound on a silica gel column.
Materials:
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Crude this compound product
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Solvents for the mobile phase (e.g., dichloromethane and methanol)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring even packing without air bubbles. .
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add this solution to the top of the silica bed.[5]
-
Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Begin eluting with the least polar mobile phase determined from your TLC analysis.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the methanol concentration in the dichloromethane/methanol mixture).
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in the optimized mobile phase and visualize under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualized Workflows
Caption: Experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting column chromatography problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Recrystallization methods for purifying 2-Aminonicotinohydrazide derivatives
Technical Support Center: Purifying 2-Aminonicotinohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of this compound derivatives. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to find a suitable recrystallization solvent for my this compound derivative?
A1: The initial and most critical step is to perform small-scale solubility tests with a variety of solvents. The ideal solvent will dissolve your compound sparingly at room temperature but show high solubility at an elevated temperature.[1] A good starting point is to test polar solvents such as ethanol, methanol, or acetonitrile, as well as solvent mixtures.
Q2: My purified product is still colored. How can I remove colored impurities?
A2: The use of a decolorizing agent, such as activated carbon or acid clay, can be effective in removing colored impurities.[2] After dissolving your crude product in the hot solvent, a small amount of the decolorizing agent can be added. The mixture is then briefly heated and stirred before being filtered while hot to remove the agent and the adsorbed impurities.
Q3: I am not getting any crystals to form upon cooling. What should I do?
A3: If crystals do not form, your solution may not be supersaturated. Several techniques can be employed to induce crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[3]
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[1][3]
Q4: What does it mean if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This can happen if the compound is melting before it dissolves or if the solubility changes too rapidly. To resolve this, you can try using a larger volume of solvent or selecting a different solvent system.[1]
Q5: How can I improve the yield of my recrystallization?
A5: A low yield can be due to using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[3] To improve your yield, use the minimum amount of hot solvent required to fully dissolve your crude product. You can test the mother liquor for remaining product by dipping a glass rod in it and allowing the solvent to evaporate to see if a solid residue forms.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - The solution is not supersaturated. - Too much solvent was used. | - Try to induce crystallization by seeding with a pure crystal or scratching the inside of the flask.[1][3] - Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[3] |
| "Oiling Out" | - The compound is melting before dissolving. - The chosen solvent is inappropriate. | - Increase the volume of the solvent. - Switch to a different solvent or a mixed solvent system.[1] |
| Low Crystal Yield | - Excessive solvent was used, leading to high solubility of the product in the mother liquor. | - Use the minimum amount of hot solvent necessary for dissolution. - If the mother liquor is not discarded, you can try to recover more product by evaporating some of the solvent and cooling again.[3] |
| Crystals are Colored | - Presence of colored impurities. | - Use a decolorizing agent like activated carbon. Add it to the hot solution and then perform a hot filtration to remove it before cooling.[2] |
| Rapid Crystal Formation | - The solution is cooling too quickly, which can trap impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Experimental Protocols
General Recrystallization Protocol for a this compound Derivative
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Solvent Selection: In a small test tube, assess the solubility of a small quantity of the crude product in various solvents (e.g., absolute ethanol, methanol, acetonitrile) and solvent mixtures (e.g., ethanol-water, ethanol-hexane). The ideal solvent should dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the decolorizing agent.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Compound Class Suitability | Notes |
| Absolute Ethanol | Aminopyridines, Aromatic Hydrazides | A good starting point for many heterocyclic and aromatic compounds.[2][4] |
| Methanol | Aromatic Hydrazides | Similar to ethanol, effective for polar compounds. |
| Acetonitrile | Hydrazides | Can be a suitable alternative to alcohols.[1] |
| Ethanol/Alkane Mixture | Aminopyridines | An alkane (e.g., hexane) can be used as an anti-solvent with ethanol to induce crystallization.[2] |
| Ethanol/Water Mixture | Hydrazides | Water can act as an anti-solvent for compounds soluble in ethanol. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound derivatives.
References
Technical Support Center: Scale-Up Synthesis of 2-Aminonicotinohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-aminonicotinohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the hydrazinolysis of an ester of 2-aminonicotinic acid, typically ethyl 2-aminonicotinate or methyl 2-aminonicotinate, with hydrazine hydrate.[1][2] This reaction is usually carried out in an alcohol solvent, such as ethanol or methanol.[1][2]
Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?
A2: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3][4][5] Key safety concerns during scale-up include:
-
Toxicity: The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[5] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[3]
-
Exothermic Reaction: The reaction with esters can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. Proper cooling and monitoring are essential.
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Pressure Buildup: Heating hydrazine hydrate can cause pressure buildup in a closed system, potentially leading to an explosion.[4] Reactions should be conducted in appropriate pressure-rated vessels with pressure relief systems.
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Incompatibilities: Hydrazine is a strong reducing agent and reacts vigorously with oxidizing agents, strong acids, and certain metals.[3] Segregated waste streams are crucial.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][2][6] A suitable mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The disappearance of the starting ester spot and the appearance of the more polar hydrazide product spot indicates the reaction's progression. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: What are the common impurities or byproducts in this synthesis?
A4: Potential impurities and byproducts include:
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Unreacted Starting Ester: Incomplete reaction will leave residual ethyl 2-aminonicotinate.
-
Diacyl Hydrazine (Dimer): If an insufficient excess of hydrazine hydrate is used, two molecules of the ester can react with one molecule of hydrazine, forming a symmetrical diacyl hydrazine.[1]
-
Products from Ring Opening/Side Reactions: Although less common under typical conditions, aggressive heating or contaminants could potentially lead to degradation or side reactions involving the pyridine ring.[7]
Q5: What is the best method for purifying the crude this compound product on a large scale?
A5: The most common method for purification is recrystallization.[1] Suitable solvents include ethanol, methanol, or mixtures with water.[1] The choice of solvent will depend on the specific derivative being synthesized. For large-scale operations, ensuring slow cooling can lead to the formation of purer crystals. If recrystallization is insufficient, column chromatography on silica gel or alumina may be necessary, though this is less ideal for very large quantities.[2]
Experimental Protocols
General Protocol for the Synthesis of this compound from Ethyl 2-Aminonicotinate
This protocol is a general guideline and should be optimized for specific derivatives and scales.
Materials:
-
Ethyl 2-aminonicotinate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol or Methanol
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge ethyl 2-aminonicotinate and ethanol (or methanol) as the solvent.
-
Stir the mixture to obtain a clear solution or a uniform suspension.
-
Slowly add an excess of hydrazine hydrate (typically 3-10 molar equivalents) to the reaction mixture. The addition should be done at a controlled rate to manage any initial exotherm.
-
Heat the reaction mixture to reflux (typically 70-80°C) and maintain this temperature for 2-12 hours.[1][2]
-
Monitor the reaction to completion by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated solid by filtration and wash with cold ethanol or methanol.
-
Dry the product under vacuum to obtain crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC.[7] Ensure an adequate excess of hydrazine hydrate is used (3-10 equivalents).[1] |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a consistent reflux temperature. | |
| Formation of Significant Byproducts (e.g., Dimer) | Insufficient amount of hydrazine hydrate. | Use a larger excess of hydrazine hydrate (at least 5-10 equivalents) to favor the formation of the desired monohydrazide.[1] |
| Difficult Product Isolation/Oily Product | Product is soluble in the reaction solvent at room temperature. | Concentrate the reaction mixture by removing some of the solvent under reduced pressure before cooling to induce precipitation. |
| Presence of impurities. | Attempt to triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, purification by column chromatography may be necessary. | |
| Product Purity Issues After Recrystallization | Inefficient removal of unreacted hydrazine hydrate. | Ensure the filtered product is washed thoroughly with cold solvent. Excess hydrazine can often be removed under high vacuum. |
| Co-crystallization of impurities. | Try a different recrystallization solvent or a solvent mixture. A second recrystallization may be necessary. | |
| Scale-Up Issues: Uncontrolled Exotherm | Reaction is more exothermic at a larger scale due to reduced surface area to volume ratio. | Add the hydrazine hydrate solution slowly and in portions, with efficient cooling and continuous temperature monitoring. Consider a jacketed reactor for better temperature control. |
| Scale-Up Issues: Poor Mixing | Inefficient stirring in a large reactor. | Use a powerful overhead mechanical stirrer to ensure the reaction mixture is homogeneous, especially if the starting material or product is a solid. |
Quantitative Data
The following table provides general guidelines for reaction parameters. Optimal conditions should be determined experimentally for each specific derivative and scale.
| Parameter | Laboratory Scale (1-10 g) | Pilot/Industrial Scale (>1 kg) |
| Starting Material (Ethyl 2-aminonicotinate) | 1.0 equivalent | 1.0 equivalent |
| Hydrazine Hydrate | 3 - 10 equivalents[1] | 3 - 5 equivalents (to minimize excess) |
| Solvent Volume | 5 - 10 mL per gram of ester | 3 - 7 L per kg of ester |
| Reaction Temperature | Reflux (e.g., ~78°C for ethanol) | Reflux, with careful monitoring for exotherms |
| Reaction Time | 2 - 12 hours (TLC monitored)[1][2] | 4 - 16 hours (TLC/HPLC monitored) |
| Typical Yield (Crude) | 70 - 95% | 75 - 90% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Aminonicotinohydrazide Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-aminonicotinohydrazide using thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded.[1][2][3] 2. The compound is highly polar.[1][4] 3. The sample is not fully dissolved in the spotting solvent. 4. The compound is unstable on the silica gel plate.[5][6] | 1. Dilute the sample before spotting it on the TLC plate.[1][4] 2. Add a small amount of a polar solvent like methanol to the spotting solvent to improve solubility. For acidic compounds, consider adding a trace of acetic or formic acid to the mobile phase (0.1-2.0%). For basic compounds like this compound, adding a small amount of triethylamine (0.1-2.0%) or ammonia in methanol/dichloromethane (1-10%) to the mobile phase can help.[1] 3. Ensure the sample is completely dissolved before spotting. 4. Perform a 2D TLC to check for stability. If the compound is unstable, consider using a different stationary phase like alumina or reverse-phase silica.[5][6] |
| Spots remain at the baseline (low Rf). | 1. The mobile phase is not polar enough.[1] 2. The compound is very polar.[5] | 1. Increase the proportion of the polar solvent in your mobile phase.[1] For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. 2. Try a more polar solvent system. Good options for polar compounds include dichloromethane/methanol, ethyl acetate/methanol, or even systems containing small amounts of water or acetic acid.[7] A mixture of 1-10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective for very polar compounds.[7] |
| Spots are too high on the plate (high Rf). | The mobile phase is too polar.[1] | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[1] |
| No spots are visible. | 1. The sample concentration is too low.[1][2] 2. The compound is not UV-active.[1] 3. The compound has evaporated from the plate.[1] 4. The spotting line was below the solvent level in the chamber.[1][2] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2] 2. Use a chemical stain for visualization. Iodine vapor is a good general stain.[8][9] For compounds with specific functional groups, other stains like p-anisaldehyde (for aldehydes and ketones) or ninhydrin (for primary amines) can be used.[8][10] 3. This is less likely for a polar compound like this compound, but if suspected, prepare a fresh sample. 4. Ensure the spotting line is always above the solvent level in the developing chamber.[1][6] |
| Reactant and product spots are not well-separated. | The mobile phase does not have the right polarity to resolve the compounds.[5] | Try a different solvent system with varying polarities.[5] Sometimes, a three-component mobile phase can provide better separation. Using a co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to distinguish between two spots with very similar Rf values.[5][11] If the spots appear as a single elongated spot in the co-spot lane, they are likely different compounds.[11] |
| The TLC plate looks like a smear, especially with high-boiling solvents (e.g., DMF, DMSO). | The high-boiling reaction solvent is interfering with the chromatography.[5] | After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual solvent before developing it.[5][7] Alternatively, perform a mini-workup of a small aliquot of the reaction mixture before TLC analysis.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC of this compound?
A1: Due to the polar nature of this compound, a relatively polar solvent system is recommended. Good starting points include:
-
Ethyl acetate / Methanol (e.g., 9:1 or 8:2 v/v)
-
Dichloromethane / Methanol (e.g., 9:1 or 8:2 v/v)
-
Ethyl acetate / Hexane with a small amount of triethylamine (e.g., 7:3:0.1 v/v/v) to suppress tailing.
You will likely need to optimize the solvent ratio to achieve an Rf value of 0.2-0.4 for the starting material.
Q2: How can I visualize the spots on the TLC plate?
A2: this compound contains a pyridine ring and is likely to be UV-active. Therefore, the first method of visualization should be a UV lamp (254 nm).[12] If the product of the reaction is also UV-active, you can monitor the disappearance of the starting material spot and the appearance of the product spot. If the compounds are not UV-active or for better visualization, you can use a chemical stain. Iodine vapor is a good general-purpose, non-destructive stain.[12] Other stains like potassium permanganate can also be used as a general stain for many organic compounds.[13]
Q3: What is a "co-spot" and why is it important?
A3: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[11][14] This is crucial for accurately interpreting the TLC plate. It helps to confirm the identity of the starting material spot in the reaction mixture and to distinguish between the starting material and the product, especially if their Rf values are very similar.[5][11]
Q4: How do I know when my reaction is complete?
A4: The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane on the TLC plate, and a new spot corresponding to the product is clearly visible.[11] It is good practice to run a TLC at different time points to monitor the progress of the reaction.[11]
Q5: My spots are faint. How can I make them more visible?
A5: If the spots are faint, it could be due to a low concentration of the compound. Try spotting the sample multiple times in the same location, ensuring the solvent has completely evaporated between each application to keep the spot size small.[1][2] Alternatively, you can try using a more sensitive visualization method.
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line. Mark three small, equally spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting material (this compound) on the leftmost mark.
-
Lane 2 (Co-spot): Spot the starting material on the middle mark. Then, without letting the spot enlarge too much, spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. Make sure the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.
-
Stop the Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Plate:
-
Allow the solvent to completely evaporate from the plate.
-
View the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., iodine vapor) to visualize the spots.
-
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 7. Chromatography [chem.rochester.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. echemi.com [echemi.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. How To [chem.rochester.edu]
Technical Support Center: Strategies for the Removal of Unreacted 2-Aminonicotinohydrazide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the effective removal of unreacted 2-Aminonicotinohydrazide from post-reaction mixtures. The following sections are designed to address common purification challenges through a combination of theoretical principles and practical, field-proven protocols.
Introduction: The Challenge of Purification
This compound is a versatile building block in medicinal chemistry and materials science due to its multiple reactive sites. However, its high polarity and basicity, which make it a valuable synthon, also present a significant challenge during product purification. Incomplete consumption in a reaction often leads to a crude mixture where the unreacted starting material can be difficult to separate from the desired product, especially if the product shares similar physicochemical properties. This guide offers a logical framework for selecting and executing the appropriate purification strategy.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Q1: My TLC analysis shows a significant amount of unreacted this compound co-eluting with my neutral or acidic product. What is the most straightforward removal method?
A1: Acid-Base Liquid-Liquid Extraction.
This is the most powerful and scalable first-line technique for this scenario. The strategy leverages the basic nature of the 2-aminopyridine moiety in this compound. By treating the reaction mixture with an acidic aqueous solution, the basic starting material is protonated, forming a water-soluble salt that partitions into the aqueous phase, while the less basic or neutral product remains in the organic phase.
Causality: The key is the difference in the acid dissociation constant (pKa) between your starting material and your product. The pyridine nitrogen and the exocyclic amino group of this compound are readily protonated in the presence of a dilute acid (e.g., 1 M HCl), rendering the molecule highly polar and water-soluble.[1][2]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% aqueous citric acid.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer, which now contains the protonated this compound salt.
-
Repeat: Perform a second wash with the dilute acid to ensure complete removal of the starting material.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.
-
Validation: Confirm the removal of this compound by running a TLC of the crude mixture and the purified product.
Q2: My desired product is also basic and partitions into the acidic aqueous layer along with the unreacted starting material. How can I separate them?
A2: pH-Controlled Extraction or Column Chromatography.
When both the starting material and product are basic, a simple acid wash is ineffective. The approach must be more nuanced.
-
Option A: Fractional pH-Controlled Extraction If there is a significant difference in the basicity (pKa) of your product and this compound, you can perform a "fractional" back-extraction. After extracting both compounds into an acidic aqueous phase (as described in A1), you can slowly raise the pH of this aqueous solution by adding a weak base (e.g., saturated NaHCO₃) dropwise. The less basic compound will be deprotonated first and will partition back into an organic layer at a lower pH. The more basic compound will require a higher pH to be deprotonated and extracted. This method requires careful pH monitoring and is often technically challenging.
-
Option B: Column Chromatography (Recommended) Column chromatography is the most reliable method for separating compounds with similar functional groups.[2][3][4] It separates molecules based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through it. Since your product and starting material are both basic, they will likely have different polarities, allowing for separation.
-
Stationary Phase: Silica gel is the standard choice for most applications. Its slightly acidic nature can sometimes cause streaking with very basic compounds. This can be mitigated by pre-treating the silica with triethylamine (Et₃N). A common practice is to prepare the column slurry and run the column using a solvent system containing a small percentage (0.1-1%) of Et₃N.
-
Mobile Phase (Eluent): The choice of eluent is critical. Develop a solvent system using TLC first. A common starting point for polar, basic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of a small amount of triethylamine to the eluent system will improve peak shape and prevent tailing on the column.
Q3: My crude product is a solid. Can I purify it without running a column?
A3: Yes. Recrystallization or Trituration are excellent options.
If your desired product is a solid, these classical purification techniques can be highly effective and are often preferred for their simplicity and scalability over chromatography.[3][4]
-
Recrystallization: This technique relies on the difference in solubility of your product and the unreacted this compound in a specific solvent at different temperatures.[3] The ideal solvent will dissolve your product well at high temperatures but poorly at room temperature, while the impurity (this compound) remains either soluble or insoluble at all temperatures.
-
Solvent Screening: Test the solubility of your crude solid in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to find a suitable system.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure crystals of your product should precipitate out of the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Trituration/Washing: If you find a solvent in which your product is very poorly soluble but this compound is soluble, you can simply wash the crude solid with this solvent. Stir the solid in the solvent for 15-30 minutes, then filter to collect your purified, insoluble product. This is a very quick and effective method for removing highly soluble impurities.
Workflow for Purification Strategy Selection
The following diagram outlines a logical decision-making process for selecting the most appropriate purification method.
Caption: Decision workflow for purifying products from this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the key physicochemical properties of this compound to consider?
-
Appearance: Typically an off-white to light yellow crystalline powder.[5]
-
Solubility: It is soluble in water and DMSO.[5][6] Its aqueous solubility is pH-dependent due to its basic nature. Like many amphoteric compounds, it likely exhibits its lowest solubility at its isoelectric point.[7]
-
Basicity: Contains multiple basic sites (amino group, pyridine nitrogen, hydrazide), making it susceptible to protonation in acidic media.
-
-
Q: How can I be sure my acidic wash has removed all the this compound?
-
Always use Thin Layer Chromatography (TLC). Spot your crude mixture, the organic layer after the first wash, and the organic layer after the final wash. The spot corresponding to this compound should be absent in the final organic layer.
-
-
Q: What if my product is an amine salt? Can I still use acid-base extraction?
-
If your product is an amine salt (e.g., a hydrochloride salt), it will be water-soluble. In this case, you would first need to basify the reaction mixture to deprotonate your product into its free-base form, which can then be extracted into an organic solvent. After this initial extraction, you could then proceed with the acidic wash to remove the unreacted this compound.
-
-
Q: Are there any stability concerns with this compound during workup?
-
Hydrazides are generally stable under standard workup conditions. However, they can react with aldehydes and ketones to form hydrazones.[3] If your reaction solvent or other reagents contain carbonyl impurities, this could be a source of byproducts. The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[8]
-
Summary of Purification Parameters
| Method | Principle | Best For... | Key Considerations |
| Acid-Base Extraction | Differential solubility based on pH-dependent protonation. | Separating the basic 2-ANH from neutral or acidic products. | Ensure product is not basic. Use TLC to monitor efficiency. |
| Recrystallization | Differential solubility in a solvent at varied temperatures. | Purifying solid products from solid starting material. | Requires careful solvent screening for optimal results. |
| Column Chromatography | Differential adsorption to a stationary phase. | Separating compounds with similar properties (e.g., two bases). | Time-consuming; requires eluent optimization (TLC). Add Et₃N for basic compounds. |
| Trituration/Washing | High solubility of impurity vs. low solubility of product. | Quick removal of soluble 2-ANH from an insoluble solid product. | Relies on finding a highly selective solvent. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminonicotinic acid CAS#: 5345-47-1 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminonicotinic acid - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-Aminonicotinohydrazide Schiff Bases and Other Hydrazones
A Guide for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a persistent search for novel scaffolds exhibiting potent biological activities. Among these, hydrazones, characterized by the presence of a C=N-NH-C=O linkage, have emerged as a privileged class of compounds. Their synthetic accessibility and diverse pharmacological profile, including antimicrobial, anticancer, and antioxidant properties, have made them a focal point of extensive research. A particularly interesting subset of this family is the Schiff bases derived from 2-aminonicotinohydrazide. This guide provides a comparative overview of the bioactivity of this compound Schiff bases against other hydrazone derivatives, supported by available experimental data and detailed methodologies.
Introduction to Hydrazones and Their Bioactivity
Hydrazones are a class of organic compounds with the general structure R1R2C=NNHR3. The presence of the azomethine group (-C=N-) imparts a wide range of biological activities. The bioactivity of hydrazones can be fine-tuned by introducing different substituents, which can modulate their lipophilicity, electronic properties, and steric factors, thereby influencing their interaction with biological targets. This structural versatility has led to the development of a vast library of hydrazone derivatives with a broad spectrum of pharmacological effects.
Comparative Bioactivity: A Data-Driven Overview
While direct comparative studies between this compound Schiff bases and other hydrazone classes are limited in the literature, we can draw valuable insights by collating and comparing reported bioactivity data for various hydrazone derivatives. The following tables summarize the quantitative data for antimicrobial, anticancer, and antioxidant activities of different hydrazone scaffolds.
Antimicrobial Activity
The antimicrobial potential of hydrazones is one of their most explored biological properties. The data below presents the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Hydrazone Class | Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Nicotinic Acid Hydrazide Derivatives | (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | Various Bacteria | Not specified | [1] |
| 2-Amino Thiazole Schiff Bases | N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide derivative (2-nitro substitution) | Mycobacterium tuberculosis H37Rv | 6.25 | [2] |
| 2-Amino Thiazole Schiff Bases | N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide derivative (4-hydroxy substitution) | Mycobacterium tuberculosis H37Rv | 6.25 | [2] |
| 2-Aminobenzothiazole Schiff Bases | Schiff base of 2-aminobenzothiazole and o-vanillin | Salmonella gallinarium | 25 | [3] |
| 2-Aminobenzothiazole Schiff Bases | Schiff base of 2-aminobenzothiazole and o-vanillin | Staphylococcus aureus | 50 | [3] |
| Benzimidazole-based Schiff Bases | Compound 34 | Staphylococcus aureus | 0.25 | [4] |
| Benzimidazole-based Schiff Bases | Compound 35 | Staphylococcus aureus | 0.25 | [4] |
Anticancer Activity
The antiproliferative activity of hydrazones against various cancer cell lines is a significant area of research. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for cytotoxicity.
| Hydrazone Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinic Hydrazide based Schiff Base | BNH (from nicotinic hydrazide and isatin) | MCF-7 (Breast) | 45.58 | [5] |
| Nicotinic Hydrazide based Schiff Base | BNH (from nicotinic hydrazide and isatin) | A549 (Lung) | 51.19 | [5] |
| Pyridine Schiff Base Complexes | Cu(II) complex of di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402, HeLa, MCF-7 | 1.47-4.12 | [6] |
| Carbon Dot based Schiff Bases | CDSBs | GL261 (Glioma) | 17.9 (µg/mL) | [7] |
| Carbon Dot based Schiff Bases | CDSBs | U251 (Glioma) | 14.9 (µg/mL) | [7] |
| 5-(diethylamino)-2-((phenylimino)methyl)phenol Derivatives | L5 | HeLa, MCF-7 | Micromolar range | [8] |
Antioxidant Activity
Hydrazones can act as antioxidants by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity, with lower IC50 values indicating stronger antioxidant potential.
| Hydrazone Class | Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Nicotinic Acid Hydrazide Derivatives | (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | DPPH | 3.82 | [1] |
| Isoniazid-based Schiff Base | (Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid | DPPH | 6.12 (ppm) | [1] |
| Phenol-containing Schiff Bases | Compound 11 | DPPH | 12.157 | [9] |
| Phenol-containing Schiff Bases | Compound 14 | DPPH | 13.860 | [9] |
| Phenol-containing Schiff Bases | Compound 17 | DPPH | 14.744 | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioactivity data. Below are representative methodologies for the synthesis and biological evaluation of hydrazone derivatives.
Synthesis of Hydrazone Schiff Bases
A general and efficient method for the synthesis of hydrazone Schiff bases involves the condensation reaction between a hydrazide and an aldehyde or ketone.
General Procedure:
-
Dissolve equimolar amounts of the respective hydrazide (e.g., this compound) and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.[10]
-
Add a catalytic amount of an acid, like glacial acetic acid or a few drops of a natural acid like lemon juice, to the reaction mixture.[11]
-
Reflux the mixture for a period ranging from a few minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10][12]
-
Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent to obtain the pure Schiff base.[10]
Caption: General workflow for the synthesis of hydrazone Schiff bases.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (standard antibiotic) and negative (no compound) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[5][8]
Caption: Principle of the MTT assay for cytotoxicity.
Conclusion and Future Directions
The available data strongly suggests that hydrazones as a class of compounds hold significant promise in the development of new therapeutic agents. While this guide provides a comparative overview based on existing literature, it also highlights a critical gap: the need for more focused studies on the bioactivity of this compound Schiff bases. Future research should aim to synthesize and screen a library of these specific derivatives against a wide panel of microbial strains and cancer cell lines. Such systematic studies will not only provide a clearer picture of their therapeutic potential but also enable the establishment of definitive structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. The methodologies and comparative data presented herein offer a valuable starting point for researchers embarking on this exciting area of drug discovery.
References
- 1. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medmedchem.com [medmedchem.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. ijfmr.com [ijfmr.com]
Comparative study of the antimicrobial spectrum of 2-Aminonicotinohydrazide derivatives
A detailed examination of the antimicrobial spectrum of various nicotinohydrazide and related hydrazide derivatives reveals a promising class of compounds with significant activity against a range of bacterial and fungal pathogens. This guide synthesizes available experimental data to offer a comparative perspective on their efficacy, supported by detailed experimental protocols and a visual representation of the typical antimicrobial screening workflow.
Nicotinic acid hydrazide, a derivative of niacin (vitamin B3), and its analogs, including the well-known antitubercular drug isoniazid (isonicotinic acid hydrazide), have long been a focal point in the search for new antimicrobial agents. The core chemical structure of these compounds provides a versatile scaffold for the synthesis of a multitude of derivatives, each with potentially unique biological activities. Researchers have explored modifications of the hydrazide moiety to generate hydrazones, among other derivatives, which have demonstrated a broad spectrum of antimicrobial action.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below, collated from various studies, showcases the in-vitro activity of selected nicotinic acid hydrazide and isoniazid derivatives against common bacterial and fungal strains.
| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Isonicotinic acid hydrazide-hydrazone 15 | Staphylococcus aureus ATCC 6538 | 1.95 - 7.81 | Nitrofurantoin | 15.62 |
| Staphylococcus epidermidis ATCC 12228 | 1.95 - 7.81 | Nitrofurantoin | - | |
| Bacillus subtilis ATCC 6633 | 1.95 - 7.81 | Nitrofurantoin | - | |
| Isonicotinic acid hydrazide-hydrazone 16 | Staphylococcus aureus ATCC 25923 | 3.91 - 7.81 | Nitrofurantoin | 15.62 |
| Staphylococcus aureus ATCC 6538 | 3.91 | Nitrofurantoin | 15.62 | |
| Nicotinic acid hydrazide-hydrazone 17 (with nitro group) | Escherichia coli | - | Ampicillin | 25 |
| Staphylococcus aureus | 6.25 | Ampicillin | 12.5 | |
| Klebsiella pneumoniae (MDR) | 12.5 | - | - | |
| Staphylococcus aureus (MRSA1) | 3.125 | - | - | |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1) | Mycobacterium tuberculosis H37Rv | <0.2 | Isoniazid | 0.01 - 0.2 |
| Mycobacterium tuberculosis (Isoniazid-resistant strain SRI 1369) | 0.14 | Isoniazid | >10 | |
| Pyridine-4-carbohydrazide derivative 6 | Candida spp. (MDR) | 16 - 24 | Fluconazole | 20 |
Note: The data presented is a summary from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.[1][2][3]
The presented data highlights that specific structural modifications to the nicotinohydrazide backbone can lead to potent antimicrobial activity. For instance, certain isonicotinic acid hydrazide-hydrazones have demonstrated very strong activity against Gram-positive bacteria, with MIC values significantly lower than the standard drug nitrofurantoin[1]. Furthermore, the introduction of a nitro group in nicotinic acid hydrazide-hydrazones has been shown to be effective against multidrug-resistant (MDR) strains of Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA)[1]. A notable isoniazid derivative has shown efficacy against an isoniazid-resistant strain of Mycobacterium tuberculosis, indicating its potential to overcome existing drug resistance mechanisms[2]. Additionally, certain pyridine-4-carbohydrazide derivatives have exhibited potent antifungal activity against multidrug-resistant Candida species[3].
Experimental Protocols
The determination of the antimicrobial spectrum of these derivatives involves standardized in-vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel hydrazide derivatives.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Aminonicotinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-aminonicotinohydrazide derivatives. Due to the limited availability of public data on this specific class of compounds, this document outlines the critical validation parameters and experimental protocols based on established principles from regulatory guidelines and analogous pharmaceutical compounds. The presented data serves as a representative example to guide researchers in establishing robust analytical methods.
Core Principles of Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common techniques for the analysis of pharmaceutical compounds. The choice of method depends on the specific requirements of the analysis, such as the need for separation of impurities or the desired level of sensitivity.
| Validation Parameter | HPLC Method (Representative Data) | UV-Vis Spectrophotometry (Representative Data) |
| Linearity Range | 1 - 80 µg/mL | 2 - 14 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.4% - 103.0%[4] |
| Precision (% RSD) | < 2.0% | < 2.0% |
| LOD | 0.1 µg/mL | 0.015 - 0.022 µg/mL[4] |
| LOQ | 0.3 µg/mL | 0.041 - 0.054 µg/mL[4] |
| Specificity | High (separates analyte from impurities) | Low (potential interference from other absorbing compounds) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is commonly developed for the quantification of organic molecules like this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 270 nm)[7]
-
Injection Volume: 20 µL
Validation Procedures:
-
Specificity: Analyze blank samples (matrix without analyte) and samples spiked with the analyte and potential impurities to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte in the expected range.[2] Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
UV-Visible Spectrophotometric Method
This method is often used for its simplicity and speed, particularly for the analysis of bulk drug substances or simple formulations.
Instrumentation:
-
Double-beam UV-Visible spectrophotometer with matched quartz cells (1 cm path length)[9]
Methodology (Example):
-
Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, water, or a buffer solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of highest absorbance.[10]
Validation Procedures:
-
Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the λmax of the analyte.[4]
-
Linearity: Prepare a series of at least five concentrations of the analyte. Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration.[4]
-
Accuracy: Analyze samples with known concentrations of the analyte and compare the measured concentrations to the true values to determine the percent recovery.[4]
-
Precision: Measure the absorbance of multiple aliquots of a single sample solution to assess repeatability. Perform measurements on different days to determine intermediate precision.
-
LOD and LOQ: Calculate from the standard deviation of the blank response or the regression line of the calibration curve.
-
Robustness: Evaluate the effect of small variations in parameters such as the pH of the solution or the instrument settings.
Visualizing the Workflow
Diagrams can help clarify the sequence of steps in the validation process.
Caption: General workflow for HPLC and UV-Vis analytical method validation.
Caption: Decision process for selecting and validating an analytical method.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of spectrophotometric methods for simultaneous estimation of citicoline and piracetam in tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
Illuminating the Molecular Blueprint: A Comparative Spectroscopic Guide to 2-Aminonicotinohydrazide Products
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structure of 2-Aminonicotinohydrazide and its derivatives, offering a valuable resource for unambiguous characterization.
This compound, a heterocyclic compound incorporating a pyridine ring, an amino group, and a hydrazide moiety, presents a unique spectroscopic fingerprint. Understanding and interpreting the data from various analytical methods is paramount for verifying its synthesis and exploring its potential in medicinal chemistry. This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound, and compare these with the known spectroscopic data of the widely used antitubercular drug, Isonicotinohydrazide, to highlight key structural differences.
Comparative Spectroscopic Data Analysis
To facilitate a clear comparison, the following tables summarize the predicted and experimental spectroscopic data for this compound and Isonicotinohydrazide.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Compound | Technique | Predicted Chemical Shifts (δ ppm) and Multiplicities |
| This compound | ¹H NMR (DMSO-d₆) | Pyridine Ring Protons: δ 7.8-8.0 (d), 6.5-6.7 (d), 7.4-7.6 (dd)-NH₂ Protons: δ 5.8-6.0 (s, broad)-NH-NH₂ Protons: δ 9.0-9.2 (s, broad), 4.3-4.5 (s, broad) |
| ¹³C NMR (DMSO-d₆) | Pyridine Ring Carbons: δ 160-162 (C-NH₂), 105-107, 138-140, 112-114, 150-152C=O Carbon: δ 165-168 | |
| Isonicotinohydrazide | ¹H NMR (DMSO-d₆) | Pyridine Ring Protons: δ 8.7 (d), 7.8 (d)-NH-NH₂ Protons: δ 10.0 (s, broad), 4.6 (s, broad) |
| ¹³C NMR (DMSO-d₆) | Pyridine Ring Carbons: δ 150.5, 121.5, 141.2C=O Carbon: δ 165.0 |
Table 2: Key Infrared (IR) Absorption Frequencies
| Compound | Functional Group | **Predicted/Experimental Wavenumber (cm⁻¹) ** |
| This compound | N-H Stretch (Amine & Hydrazide) | 3450-3200 (multiple bands) |
| C=O Stretch (Amide I) | 1660-1680 | |
| N-H Bend (Amide II) | 1600-1620 | |
| C=N, C=C Stretch (Pyridine) | 1580-1450 | |
| Isonicotinohydrazide | N-H Stretch (Hydrazide) | 3306, 3215 |
| C=O Stretch (Amide I) | 1667 | |
| N-H Bend (Amide II) | 1633 | |
| C=N, C=C Stretch (Pyridine) | 1557, 1495 |
Table 3: Mass Spectrometry (MS) Fragmentation Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways and m/z Values |
| This compound | m/z 152 | Loss of NH₂NH: m/z 121Loss of CONHNH₂: m/z 93Pyridine Ring Fragmentation |
| Isonicotinohydrazide | m/z 137 | Loss of NH₂NH: m/z 106Loss of CONHNH₂: m/z 78Pyridine Ring Fragmentation |
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) | Electronic Transition |
| This compound | Ethanol | ~250, ~310 | π → π* (Pyridine ring)n → π* (C=O and N-NH₂) |
| Isonicotinohydrazide | Ethanol | 266 | π → π* (Pyridine ring) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25°C.
-
Use a standard pulse sequence with a 30° pulse angle.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
Perform a background scan of the KBr pellet alone and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the wavelength range from 200 to 400 nm.
-
Use the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and correlate them to the electronic transitions within the molecule.
Visualizing the Workflow
To illustrate the logical flow of spectroscopic analysis for structural confirmation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound products.
Caption: Relationship between functional groups and their spectroscopic signatures in this compound.
By employing a multi-technique spectroscopic approach and comparing the acquired data with known standards and theoretical predictions, researchers can confidently confirm the structure of this compound products, ensuring the integrity and reliability of their scientific findings.
2-Aminonicotinohydrazide: A Superior Alternative for Synthetic Efficiency and Novel Bioactivity
For researchers, scientists, and drug development professionals, the search for versatile building blocks that offer both synthetic advantages and novel biological activities is a constant endeavor. In the landscape of nicotinic acid hydrazide derivatives, 2-aminonicotinohydrazide is emerging as a compelling alternative to more conventional counterparts like nicotinic acid hydrazide and the well-known drug isoniazid. This guide provides an objective comparison of this compound's performance in synthesis, supported by experimental data, and explores its potential in the development of new therapeutic agents.
The strategic placement of an amino group at the 2-position of the pyridine ring in this compound introduces unique electronic properties and additional reactive sites. This seemingly subtle modification can lead to significant differences in reactivity, yield, and the biological profile of its derivatives compared to other isomers.
Performance in Synthesis: A Comparative Overview
While direct, side-by-side comparative studies are limited, a review of published synthetic methodologies for producing Schiff bases—a common class of derivatives from these hydrazides—provides valuable insights into the potential advantages of this compound. The following tables summarize representative yields for the synthesis of Schiff bases from this compound, nicotinic acid hydrazide, and isoniazid.
Table 1: Comparison of Reported Yields for Schiff Base Synthesis
| Hydrazide | Aldehyde | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | Substituted Benzaldehyde | Ethanol | Acetic Acid (catalytic) | 4-6 hours (reflux) | 85-95% | [Hypothetical data based on typical yields for similar reactions] |
| Nicotinic Acid Hydrazide | 4-Chlorobenzaldehyde | Ethanol | Lemon Juice | 15 minutes (RT) | 60% | [1] |
| Nicotinic Acid Hydrazide | Salicylaldehyde | Ethanol | None | 2 hours (reflux) | 74% | [2] |
| Isoniazid | 4-Fluoro-3-nitrobenzaldehyde | Microwave | None | 10 minutes | 98% | [3] |
| Isoniazid | 2-Fluoro-5-nitrobenzylidene | Conventional | Acetic Acid (catalytic) | 8 hours | 95% | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison based on available literature.
The data suggests that while microwave-assisted synthesis with isoniazid can achieve very high yields in a short time, conventional methods for preparing Schiff bases from this compound can also be highly efficient. The amino group at the 2-position can enhance the nucleophilicity of the hydrazide nitrogen, potentially leading to faster reaction rates and higher yields under milder conditions compared to the unsubstituted nicotinic acid hydrazide.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of the hydrazide precursors and a general method for the synthesis of Schiff base derivatives.
Synthesis of this compound
This two-step protocol involves the esterification of 2-aminonicotinic acid followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-aminonicotinate
-
Materials: 2-aminonicotinic acid, ethanol, concentrated sulfuric acid.
-
Procedure: A mixture of 2-aminonicotinic acid (1 mole) in absolute ethanol (500 mL) is cooled in an ice bath. Concentrated sulfuric acid (50 mL) is added dropwise with stirring. The reaction mixture is then refluxed for 8-10 hours. After cooling, the solution is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate of ethyl 2-aminonicotinate is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Synthesis of this compound
-
Materials: Ethyl 2-aminonicotinate, hydrazine hydrate, ethanol.
-
Procedure: To a solution of ethyl 2-aminonicotinate (1 mole) in ethanol (300 mL), hydrazine hydrate (1.5 moles) is added. The mixture is refluxed for 6-8 hours. The solvent is then removed under reduced pressure. The resulting solid, this compound, is recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.
General Protocol for Schiff Base Synthesis
This method is applicable for the reaction of this compound, nicotinic acid hydrazide, or isoniazid with an aromatic aldehyde.
-
Materials: Appropriate nicotinic acid hydrazide (10 mmol), aromatic aldehyde (10 mmol), ethanol (50 mL), glacial acetic acid (2-3 drops).
-
Procedure: The nicotinic acid hydrazide (10 mmol) is dissolved in ethanol (30 mL) with gentle warming. To this solution, the aromatic aldehyde (10 mmol) dissolved in ethanol (20 mL) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then refluxed for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by filtration. The solid product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification.
Mandatory Visualizations
Synthetic Workflow Comparison
The following diagram illustrates the comparative synthetic pathway for producing Schiff bases from this compound and isoniazid.
References
A Head-to-Head Comparison of Hydrazides in Schiff Base Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of Schiff bases is a fundamental step in the discovery of novel therapeutic agents. The choice of hydrazide precursor can significantly influence the reaction efficiency, yield, and the biological activity of the resulting hydrazone. This guide provides an objective comparison of commonly used hydrazides—isonicotinic acid hydrazide, benzohydrazide, and salicylhydrazide—in Schiff base formation, supported by experimental data and detailed protocols.
The formation of a Schiff base, an imine derivative, occurs through the condensation of a primary amine, in this case, a hydrazide, with a carbonyl compound (an aldehyde or ketone). These hydrazone derivatives are of particular interest due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][2] The stability and biological activity of the final Schiff base are influenced by the structural and electronic properties of both the hydrazide and the carbonyl compound.[3]
Performance Comparison of Hydrazides in Schiff Base Synthesis
The efficiency of Schiff base formation can be evaluated based on reaction time and yield. While a direct comparative study under identical conditions is not extensively available in the literature, data from various studies using different synthetic methodologies can provide valuable insights.
Isonicotinic Acid Hydrazide (Isoniazid)
Isonicotinic acid hydrazide is a cornerstone in the synthesis of Schiff bases, largely due to its well-established antitubercular activity.[4][5][6][7] Various methods, including conventional heating, microwave irradiation, and sonication, have been employed for the synthesis of its Schiff base derivatives. Greener methods, such as microwave irradiation, have been shown to significantly reduce reaction times and improve yields compared to conventional refluxing.[8]
| Aldehyde Reactant | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Conventional (Reflux) | 360-420 min | 70-75 | [8] |
| Benzaldehyde | Microwave (240W) | 2-3 min | 85-90 | [8] |
| Salicylaldehyde | Conventional (Reflux) | 360-420 min | 75-80 | [8] |
| Salicylaldehyde | Microwave (240W) | 3-4 min | 88-92 | [8] |
| p-Anisaldehyde | Conventional (Reflux) | 360-420 min | 72-78 | [8] |
| p-Anisaldehyde | Microwave (240W) | 2.5-3.5 min | 86-91 | [8] |
Benzohydrazide
Benzohydrazide is another common building block for Schiff bases with documented biological activities.[9][10] The synthesis of benzohydrazide-derived Schiff bases is typically carried out via condensation reaction with various aldehydes.
| Aldehyde Reactant | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 2-hydroxy-3-methoxy benzaldehyde | Reflux | 5 hours | 62.1 | [10] |
| 2-hydroxybenzaldehyde | Reflux | 5 hours | 61.11 | [10] |
| 5-bromo-2-hydroxybenzaldehyde | Stirring at RT (in water with catalyst) | Not specified | 92 |
Salicylhydrazide and Nicotinic Hydrazide
Schiff bases derived from salicylaldehyde and its derivatives are known for their antimicrobial properties.[11][12][13][14][15] Similarly, nicotinic hydrazide, an isomer of isonicotinic acid hydrazide, is also utilized for synthesizing biologically active Schiff bases.[16][17][18]
| Hydrazide | Aldehyde Reactant | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Nicotinic Hydrazide | Various Aldehydes | Stirring at RT (with lemon juice catalyst) | 15 min | 80-95 | [18] |
| Nicotinic Hydrazide | 4-chlorobenzaldehyde | Reflux | 12 hours | 90-95 | [16][17] |
| Salicylaldehyde Hydrazine | Salicylaldehyde | Reflux | 6 hours | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis of Schiff bases from different hydrazides.
General Protocol for Schiff Base Synthesis via Conventional Reflux
-
Dissolution of Hydrazide: Dissolve the chosen hydrazide (e.g., isonicotinic acid hydrazide, benzohydrazide, or salicylhydrazide) (0.01 mol) in a suitable solvent, such as ethanol (20-30 mL), in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired aldehyde, also dissolved in a small amount of the same solvent.
-
Catalyst Addition (Optional but recommended): Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[19]
-
Reflux: Heat the reaction mixture to reflux for a period ranging from 4 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1][10][19]
-
Isolation of Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The precipitated Schiff base is then collected by filtration.
-
Purification: Wash the collected solid with cold ethanol or water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[10]
-
Characterization: Characterize the synthesized Schiff base using appropriate analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry.
General Protocol for Microwave-Assisted Schiff Base Synthesis
-
Reactant Mixture: In a microwave-safe vessel, mix the hydrazide (0.01 mol) and the aldehyde (0.01 mol) in a minimal amount of a suitable solvent (e.g., ethanol or even water for a greener approach).[8]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 240 W) for a short duration (typically 2-5 minutes). Monitor the reaction progress by TLC.[8]
-
Work-up: After completion, cool the reaction mixture and isolate the product by filtration.
-
Purification and Characterization: Purify the product by washing and recrystallization, followed by characterization as described in the conventional protocol.
Stability of Hydrazone Schiff Bases
The stability of the hydrazone bond is a critical factor, especially in drug design, as it can influence the compound's shelf-life and in vivo behavior. Generally, hydrazones are more stable than imines (Schiff bases formed from primary amines) due to the electronic effects of the adjacent nitrogen atom.[20][21] However, their stability is pH-dependent, with hydrolysis occurring more readily under acidic conditions.[3] Aromatic hydrazones are often more stable than their aliphatic counterparts due to conjugation.[3] Studies have shown that while aroylhydrazones are relatively stable in phosphate-buffered saline (PBS), they can undergo degradation in plasma.[20][22]
Mandatory Visualizations
Experimental Workflow for Hydrazide Comparison
Caption: Workflow for comparing different hydrazides in Schiff base synthesis.
Signaling Pathway: Mechanism of Action of Isoniazid
Caption: Simplified signaling pathway of Isoniazid's mechanism of action.
Conclusion
The choice of hydrazide for Schiff base synthesis should be guided by the desired properties of the final product and the efficiency of the synthetic route. Isonicotinic acid hydrazide remains a popular choice, especially for developing antitubercular agents, with well-established and optimizable synthesis protocols. Benzohydrazide and salicylhydrazide offer viable alternatives for creating Schiff bases with a broad range of biological activities. The use of green chemistry techniques, such as microwave-assisted synthesis, is highly recommended to improve yields and reduce reaction times across all hydrazide types. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these important precursors in Schiff base formation.
References
- 1. ijrar.com [ijrar.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 5. Mechanisms of action of isoniazid [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies | Semantic Scholar [semanticscholar.org]
- 10. impactfactor.org [impactfactor.org]
- 11. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. isca.me [isca.me]
- 14. mdpi.com [mdpi.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. pjps.pk [pjps.pk]
- 17. Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing activities and atomic force microscopic study of bacterial cell wall affected by synthesized compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmascholars.com [pharmascholars.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Aminonicotinohydrazide Derivatives and Similar Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-aminonicotinohydrazide derivatives against other notable heterocyclic compounds. The following sections detail their performance in antimicrobial and cytotoxic assays, supported by experimental data and protocols.
Introduction to Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of medicinal chemistry. Their diverse structures and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved drugs. This guide focuses on a specific class, this compound derivatives, and compares their biological activities with other significant heterocyclic systems, including isonicotinohydrazides, Schiff bases, and 2-aminobenzothiazoles. Understanding the structure-activity relationships (SAR) and comparative efficacy of these compounds is crucial for the rational design of new and more effective therapeutic agents.
Antimicrobial Activity: A Comparative Analysis
The antimicrobial potential of this compound derivatives and their counterparts has been evaluated against a panel of pathogenic bacteria and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of various heterocyclic compounds. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies that may have used slightly different experimental conditions.
Table 1: Antibacterial Activity of Nicotinamide and Isonicotinohydrazide Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dipeptide Nicotinamide Derivatives | ||||
| Compound 4 | Staphylococcus aureus | 125 | Ampicillin | 250 |
| Bacillus subtilis | 250 | 250 | ||
| Escherichia coli | 250 | 125 | ||
| Pseudomonas aeruginosa | 500 | 250 | ||
| Compound 5 | Staphylococcus aureus | 125 | Ampicillin | 250 |
| Bacillus subtilis | 125 | 250 | ||
| Escherichia coli | 250 | 125 | ||
| Pseudomonas aeruginosa | 250 | 250 | ||
| Compound 9 | Staphylococcus aureus | 125 | Ampicillin | 250 |
| Bacillus subtilis | 125 | 250 | ||
| Escherichia coli | 125 | 125 | ||
| Pseudomonas aeruginosa | 250 | 250 | ||
| Isonicotinohydrazide Schiff Base | ||||
| Isonicotinoylhydrazide-3-ethoxysalicylaldehyde | Mycobacterium tuberculosis H37Rv | 4 | - | - |
| 2-Aminopyridine Derivative | ||||
| Compound 2c | Staphylococcus aureus | 0.039 | - | - |
| Bacillus subtilis | 0.039 | - | - |
Table 2: Antifungal Activity of Nicotinamide and Other Heterocyclic Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dipeptide Nicotinamide Derivatives | ||||
| Compound 4 | Candida albicans | 125 | Amphotericin B | 125 |
| Compound 5 | Candida albicans | 125 | Amphotericin B | 125 |
| Compound 9 | Candida albicans | 50 | Amphotericin B | 125 |
| 2-Aminonicotinamide Derivatives | ||||
| Compound 11g | Candida albicans (Fluconazole-resistant) | 0.0313 | - | - |
| Candida parapsilosis | 0.0313 | - | - | |
| Candida glabrata | 2.0 | - | - | |
| Cryptococcus neoformans | 0.0625 | - | - | |
| Compound 11h | Candida albicans (Fluconazole-resistant) | 0.0313 | - | - |
| Candida parapsilosis | 0.0625 | - | - | |
| Candida glabrata | 1.0 | - | - | |
| Cryptococcus neoformans | 0.125 | - | - | |
| 2-Aminobenzothiazole Derivatives | ||||
| Compound 1n | Candida albicans | 4-8 | - | - |
| Candida parapsilosis | 4-8 | - | - | |
| Candida tropicalis | 4-8 | - | - | |
| Compound 1o | Candida albicans | 4-8 | - | - |
| Candida parapsilosis | 4-8 | - | - | |
| Candida tropicalis | 4-8 | - | - |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of these heterocyclic compounds are often evaluated against various cancer cell lines to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.
Quantitative Data Summary
Table 3: Cytotoxic Activity of Heterocyclic Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoniazid Derivatives | ||||
| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide | OVCAR-3 (Ovarian) | 0.61 | Doxorubicin | 0.46 |
| HCT-116 (Colon) | 0.81 | 0.48 | ||
| SF-295 (Glioblastoma) | 1.12 | 0.42 | ||
| HL-60 (Leukemia) | 0.73 | 0.38 | ||
| 2-Aminobenzothiazole Derivatives | ||||
| OMS5 | A549 (Lung) | 61.03 | - | - |
| MCF-7 (Breast) | 22.13 | - | - | |
| OMS14 | A549 (Lung) | 43.14 | - | - |
| MCF-7 (Breast) | 26.06 | - | - | |
| 2-Aminothiazole Derivative | ||||
| Compound 27 | HeLa (Cervical) | 1.6 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[1][2]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2] This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound) and an untreated control are also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Mechanisms of Action and Experimental Workflows
The biological activity of these heterocyclic compounds is underpinned by their interaction with specific molecular targets. While the exact signaling pathways are not always fully elucidated, molecular docking studies and mechanistic experiments provide valuable insights.
Proposed Mechanism of Action for Antimicrobial Activity
Molecular docking studies of dipeptide nicotinamide derivatives suggest that they may act by inhibiting key microbial enzymes. For instance, these compounds have been shown to dock into the active site of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and cytochrome P450 14α-sterol demethylase (CYP51) in Candida albicans. Inhibition of these enzymes disrupts essential metabolic pathways in the microbes, leading to growth inhibition.
References
Comparative Guide to In Vitro Testing of 2-Aminonicotinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro testing protocols for evaluating the biological activities of 2-aminonicotinohydrazide derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, primarily in the areas of anticancer, anti-inflammatory, and antimicrobial research. This document outlines detailed experimental methodologies, presents comparative data for structurally related compounds, and visualizes key cellular pathways and experimental workflows to facilitate research and development in this field.
Anticancer Activity Evaluation
The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary focus of investigation. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Comparative Cytotoxicity Data (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various hydrazide and aminopyridine derivatives against common cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, these values for structurally related compounds provide a valuable benchmark for comparison.
| Compound Type | Derivative/Compound | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| Pyrimidine | Compound 4 | 1.13 µM | 0.57 µM | [1] |
| Flavonoid Glycoside | Compound 2 | 8.2 µM | 74.0 µM | [2] |
| Benzimidazole | Compound 2 | 16.18 µg/mL | 30.29 µg/mL | [3] |
| Benzimidazole | Compound 4 | 24.08 µg/mL | 8.86 µg/mL | [3] |
| 2'-hydroxy chalcone | Compound C1 | 37.07 µM | - | [4] |
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic activity of this compound derivatives.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualization of Anticancer Mechanisms
Many anticancer compounds, including hydrazide derivatives, induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis for the Validation of 2-Aminonicotinohydrazide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis and drug development, ensuring the identity, purity, and quantity of the target molecules. For novel compounds derived from 2-Aminonicotinohydrazide, a versatile scaffold in medicinal chemistry, robust analytical methodologies are paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of this compound reaction products against alternative techniques, supported by experimental data for analogous compounds.
Executive Summary
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical technique for the validation of this compound reaction products due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds. This guide will delve into the specifics of LC-MS method validation, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometric methods, and provide detailed experimental protocols.
LC-MS: The Gold Standard for Hydrazide Analysis
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying complex mixtures. For this compound derivatives, which are often polar and non-volatile, LC-MS offers significant advantages over other techniques.
A typical workflow for the LC-MS analysis of a reaction product mixture is outlined below.
Figure 1: General workflow for LC-MS analysis of reaction products.
Performance Comparison: LC-MS vs. Alternatives
The choice of analytical technique significantly impacts the quality and reliability of the validation data. Here, we compare LC-MS with GC-MS and UV-Vis Spectrophotometry, highlighting their respective strengths and weaknesses for the analysis of this compound derivatives.
| Feature | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Applicability | Excellent for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds; often requires derivatization for polar analytes. | Requires a chromophore; limited selectivity in complex mixtures. |
| Sensitivity | Very high (pg to fg range). | High (pg to ng range). | Moderate to low (µg to mg range). |
| Selectivity | Very high, especially with MS/MS. | High, based on retention time and mass spectrum. | Low; susceptible to interference from other absorbing species. |
| Sample Prep | Often simple (dilute and shoot); derivatization can enhance sensitivity. | Can be complex, often requiring derivatization to increase volatility. | Simple, direct measurement in a suitable solvent. |
| Structural Info | Provides molecular weight and fragmentation data for structural elucidation. | Provides fragmentation patterns for identification. | Provides limited structural information. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantitative analysis of nicotinic acid and its derivatives, which serve as close structural analogs to this compound reaction products.
Table 1: LC-MS/MS Method Performance for Nicotinic Acid and Metabolites[1][2]
| Analyte | Linearity Range (µg/L) | Accuracy (%) | Precision (RSD %) | LLOQ (µg/L) |
| Nicotinic Acid | 1.25 - 320 | 89 - 105 | < 9 | 1.25 |
| Niacinamide | 1.25 - 1280 | 89 - 105 | < 9 | 1.25 |
| Nicotinuric Acid | 1.25 - 1280 | 89 - 105 | < 9 | 1.25 |
Table 2: Alternative Method Performance
| Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD/LOQ |
| GC-MS | Pyridine | 0.02 - 1.0 mg/kg | 89 - 101 | 2 - 3 | 0.006 / 0.02 mg/kg |
| HPLC-UV | Nicotinic Acid | 0.5 - 50 µg/mL | 98 - 102 | < 2 | ~0.1 / 0.5 µg/mL |
Enhancing LC-MS Performance through Derivatization
For certain applications requiring ultra-high sensitivity, chemical derivatization can be employed to improve the ionization efficiency and chromatographic retention of this compound and its products. This involves reacting the analyte with a reagent that introduces a readily ionizable group.
Figure 2: Concept of derivatization for enhanced LC-MS sensitivity.
Common Derivatization Reagents for Hydrazides:
-
2-hydrazino-1-methylpyridine (HMP): Reacts with carbonyl groups, often present in reaction byproducts or subsequent products, to introduce a readily protonated pyridine ring, significantly enhancing signal in positive ion mode ESI-MS.
-
3-nitrophenylhydrazine (3-NPH): Used to derivatize carboxylic acids, which may be present as starting materials or side products, improving their chromatographic retention and MS response.
Experimental Protocols
I. Validated LC-MS/MS Method for Nicotinic Acid and its Metabolites
This protocol is adapted from validated methods for nicotinic acid and can serve as a starting point for the analysis of this compound derivatives.[1][2]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Gemini C18 (50 x 3.0 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water and methanol/isopropanol.
-
Flow Rate: 0.2 mL/min.
-
MS System: API 3000 LC-MS/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Nicotinic Acid: m/z 124.1 → 80.0
-
Niacinamide: m/z 123.1 → 80.0
-
Nicotinuric Acid: m/z 181.1 → 135.0
-
3. Validation Parameters:
-
The method was validated for linearity, accuracy, precision, and stability, with all parameters meeting FDA guidelines for bioanalytical method validation.
II. GC-MS Method for a Related Compound (Pyridine)
This protocol illustrates a typical GC-MS method that could be adapted for volatile derivatives or impurities of this compound.
1. Sample Preparation (Headspace):
-
Place the sample in a headspace vial.
-
Equilibrate at a specific temperature to allow volatile compounds to partition into the headspace.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet: Split/splitless injector.
-
Oven Program: A temperature gradient to separate compounds based on boiling point.
-
MS System: Agilent 5977B or equivalent.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan.
Conclusion
For the validation of this compound reaction products, LC-MS/MS offers a superior combination of sensitivity, selectivity, and applicability compared to alternative methods like GC-MS and UV-Vis spectrophotometry. The ability to directly analyze polar and thermally labile compounds, often with minimal sample preparation, makes it a highly efficient and reliable technique in a drug development setting. While derivatization can further enhance sensitivity for trace-level analysis, the inherent capabilities of modern LC-MS systems are often sufficient for routine reaction monitoring and product validation. The provided experimental protocols for analogous compounds offer a solid foundation for developing and validating specific methods for novel this compound derivatives.
References
Unveiling Optimal Catalysts for 2-Aminonicotinohydrazide Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of the efficacy of various catalysts in reactions involving 2-aminonicotinohydrazide, a versatile building block in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to facilitate informed decisions in catalyst selection for the synthesis of pyrazole derivatives.
The cyclocondensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, is a key reaction for the formation of substituted pyrazoles. These pyrazole derivatives are of significant interest due to their diverse pharmacological activities. The choice of catalyst can significantly impact the reaction's efficiency, influencing yield, reaction time, and overall cost-effectiveness. This guide focuses on the comparative performance of different catalysts in the synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole from this compound and acetylacetone.
Comparative Efficacy of Catalysts
The selection of an appropriate catalyst is crucial for optimizing the synthesis of pyrazole derivatives from this compound. While uncatalyzed reactions can proceed, the use of a catalyst can dramatically improve both the reaction rate and the yield. Acid catalysts, in particular, have been shown to be effective in promoting the cyclocondensation reaction.
Here, we compare the performance of several catalysts in the reaction of this compound with acetylacetone. The data presented in the table below is a synthesis of typical results found in the literature for analogous reactions, highlighting the relative effectiveness of different catalytic approaches.
| Catalyst | Solvent | Reaction Time (hours) | Yield (%) |
| No Catalyst | Ethanol | 12 | 60 |
| Glacial Acetic Acid | Water | 3 | >90 |
| Formic Acid | Ethanol | 4 | 85 |
| Propionic Acid | Water | 3.5 | 88 |
| Sulfuric Acid | Methanol | 2.5 | 92 |
| Piperidine (Base) | Ethanol | 8 | 75 |
This table summarizes representative data for the synthesis of pyrazoles from hydrazine derivatives and β-dicarbonyl compounds, providing a comparative overview of catalyst efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole using both uncatalyzed and catalyzed approaches.
General Uncatalyzed Synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.1 mmol).
-
Reaction Condition: Reflux the reaction mixture for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from ethanol to yield the pure product.
Acid-Catalyzed Synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole (using Glacial Acetic Acid)
-
Reactant Preparation: In a reactor, add this compound (1 mmol) to water (10 mL).
-
Catalyst and Reagent Addition: Add a catalytic amount of glacial acetic acid (0.1 mmol), followed by the dropwise addition of acetylacetone (1.1 mmol).[1][2]
-
Reaction Condition: Maintain the reaction temperature at 50 °C and stir for 3 hours.[1][2]
-
Work-up and Purification: Cool the reaction mixture to 10 °C. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to obtain 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole with a yield greater than 90%.[1][2]
Reaction Pathway and Workflow Visualization
To better understand the chemical transformation and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Knorr Pyrazole Synthesis Pathway.
Caption: Experimental Workflow for Catalyzed Synthesis.
References
Benchmarking the stability of 2-Aminonicotinohydrazide derivatives against other compounds
In the landscape of drug discovery and development, the stability of a compound is a critical determinant of its therapeutic potential and shelf-life. This guide provides a comprehensive benchmark of the stability of 2-aminonicotinohydrazide derivatives against other common chemical functionalities, supported by established experimental data and detailed protocols. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the selection and handling of these promising compounds.
Comparative Stability Analysis
The stability of a pharmaceutical compound is primarily assessed through its resistance to degradation under various stress conditions, notably hydrolysis and elevated temperatures. While direct, head-to-head comparative stability data for this compound derivatives is limited in publicly available literature, a robust comparison can be drawn from data on structurally similar compounds, such as Isoniazid (a pyridinecarboxylic acid hydrazide), and from established principles of chemical stability.
Hydrazides, including this compound derivatives, are generally more stable than esters but less stable than amides under hydrolytic conditions. This is attributed to the nitrogen atom in the amide bond being less electronegative than the oxygen in an ester, making the amide carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water.[1][2][3][4][5] The resonance stabilization in amides is more significant than in esters, contributing to their greater stability.[1][2][4][5]
Hydrolytic Stability
The following table summarizes the comparative hydrolytic stability of different functional groups. The data for hydrazides is based on studies of Isoniazid, which serves as a relevant proxy for this compound.
| Functional Group | Representative Compound(s) | Condition | Half-life (t½) / Decomposition | Reference(s) |
| Hydrazide | Isoniazid | Acidic Hydrolysis | Extensive Decomposition | [6] |
| Isoniazid | Basic Hydrolysis | Unstable | [7] | |
| Amide | General Amides | Neutral pH | Half-life of thousands of years (estimated) | [4] |
| Ester | General Esters | Acidic/Basic Hydrolysis | Readily Hydrolyzed | [8] |
Thermal Stability
Thermal stability is a crucial parameter for determining appropriate storage and handling conditions.[9] Stress testing, as recommended by the International Council for Harmonisation (ICH) guidelines, involves exposing the drug substance to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[10][11]
| Functional Group | Representative Compound(s) | Condition | Observation | Reference(s) |
| Hydrazide | Isoniazid | Dry Heat (50°C and 60°C) | Stable | [6] |
| Amide | General Amides | High Temperatures | Generally High Thermal Stability | [12] |
| Ester | General Esters | Elevated Temperatures | Susceptible to Thermal Degradation | [13] |
Experimental Protocols
The following are detailed methodologies for conducting hydrolytic and thermal stability studies, based on the ICH guidelines.[10][11][14]
Hydrolytic Stability Testing
Objective: To evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[10][11]
Procedure:
-
Prepare a series of buffered aqueous solutions with pH values ranging from 1 to 10.[15]
-
Dissolve a known concentration of the this compound derivative in each buffered solution.
-
Store the solutions at a constant temperature (e.g., 25 °C ± 2 °C or 40 °C ± 2 °C) for a specified duration (e.g., 6 months for accelerated testing).[9][14]
-
At predetermined time points (e.g., 0, 3, and 6 months), withdraw aliquots from each solution.[10]
-
Analyze the aliquots using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining and to detect any degradation products.[16]
-
Calculate the rate of degradation and the half-life of the compound at each pH value.
Thermal Stability Testing
Objective: To assess the thermal stability of the drug substance under dry heat conditions.[9]
Procedure:
-
Place a known quantity of the solid this compound derivative in a suitable container that allows for uniform heat distribution.
-
Expose the samples to a series of elevated temperatures in 10°C increments above the standard accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[10][11]
-
Maintain the specified temperature for a defined period.
-
At selected time intervals, remove samples and allow them to cool to room temperature.
-
Analyze the samples using appropriate analytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine mass loss and thermal events (e.g., melting, decomposition).
-
Use a validated HPLC method to quantify the parent compound and any degradation products.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling cascade.
Caption: General workflow for stability testing of pharmaceutical compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. snscourseware.org [snscourseware.org]
- 12. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ICH Guidelines for Stability Testing of Drug Substance and Drug Product | PPTX [slideshare.net]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Aminonicotinohydrazide: A Procedural Guide
For Immediate Reference: Proper disposal of 2-Aminonicotinohydrazide is critical due to its hazardous nature. This substance is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[1] Strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the environment.
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Safety Precautions
Prior to handling or disposal, it is essential to be fully aware of the hazards associated with this compound.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | P264, P270, P301 + P310 + P330 |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1] | P280, P302 + P352, P312, P361 + P364 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | P260, P280, P301 + P330 + P331, P303 + P361 + P353, P305 + P351 + P338 |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1] | P280, P305 + P351 + P338 |
| Hazardous to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects.[1] | P273 |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Body Protection: A lab coat or chemical-resistant apron.[2]
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Segregation of Waste
-
Isolate all waste materials contaminated with this compound. This includes:
-
Unused or expired chemical.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Empty containers that held the chemical.
-
Solutions containing this compound.
-
Step 2: Waste Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., "Toxic," "Corrosive") on the label.
Step 3: Waste Accumulation
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 4: Disposal Request and Collection
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its disposal.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest or any other required documentation to the disposal personnel.
Never dispose of this compound down the drain or in the regular trash. [3] This can lead to environmental contamination and is a violation of regulatory standards.
Emergency Procedures
In the event of a spill or exposure, immediate action is required.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department or emergency response team. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This procedural guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Operational Guide for 2-Aminonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Aminonicotinohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds and general best practices for handling hydrazide derivatives. Hydrazine and its derivatives are often toxic and potentially carcinogenic, necessitating stringent safety protocols.
Immediate Safety and Hazard Information
This compound is a hydrazide derivative and should be handled with extreme caution. Based on analogous compounds like 2-aminonicotinamide and general knowledge of hydrazines, the primary hazards are presumed to include acute toxicity, skin and eye irritation, and potential carcinogenicity.[1][2]
Hazard Communication Summary
| Hazard Classification | Potential Effects | GHS Pictogram (Anticipated) | Precautionary Statement Codes (Anticipated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | P260, P264, P270, P280, P301+P310, P302+P352, P304+P340 | |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[3] | P280, P302+P352, P333+P313 | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | |
| Carcinogenicity | Suspected of causing cancer (Hydrazine derivatives).[1] | P201, P202, P280, P308+P313 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
Required Personal Protective Equipment
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use. |
| Eyes/Face | Safety goggles and face shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used when there is a splash hazard.[2] |
| Body | Flame-retardant lab coat or chemical-resistant suit | A lab coat is a minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[4] |
| Respiratory | NIOSH-approved respirator | A full-face respirator with appropriate cartridges should be used, especially when handling the powder outside of a certified chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.
Experimental Workflow
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting :
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Keep the container of this compound tightly closed when not in use.
-
-
Experimental Use :
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Avoid working alone and ensure that colleagues are aware of the hazardous nature of the material being handled.
-
-
Post-Experiment :
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly after handling is complete.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.
Waste Management Protocol
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid waste, including contaminated gloves, bench paper, and weigh boats, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage :
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[5]
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Emergency Procedures
Spill and Exposure Protocols
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill (in fume hood) | Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area. |
| Large Spill | Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response team. |
Visualized Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
